Tert-butyl (2-iodoethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-iodoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDOXQZANMVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348849 | |
| Record name | tert-butyl (2-iodoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122234-46-2 | |
| Record name | tert-butyl (2-iodoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-iodoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (2-iodoethyl)carbamate, identified by CAS Number 122234-46-2, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2][3][4] Its structure incorporates a terminal iodide, a reactive leaving group ideal for alkylation reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which ensures stability and allows for selective deprotection under acidic conditions. This unique combination makes it a valuable reagent, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound provides a versatile and readily functionalizable tether to connect the target-binding and E3 ligase-binding moieties. This guide offers a comprehensive overview of its synthesis, physicochemical properties, key applications, and safety protocols, designed to support researchers in leveraging this important chemical tool.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. While some experimental data is available, certain values, such as the boiling point, are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄INO₂ | [1][4] |
| Molecular Weight | 271.10 g/mol | [6] |
| Appearance | White to light yellow solid | [2][7] |
| Boiling Point | 281.3 ± 23.0 °C (Predicted) | [7] |
| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 11.93 ± 0.46 (Predicted) | [7] |
Spectroscopic Data
Characterization of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts in the ¹H NMR spectrum are as follows:
-
¹H NMR (CDCl₃):
-
δ 4.90 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.
-
δ 3.45 (q, J = 6.4 Hz, 2H): This quartet represents the methylene group adjacent to the nitrogen (-CH₂-NHBoc).
-
δ 3.25 (t, J = 6.8 Hz, 2H): This triplet corresponds to the methylene group attached to the iodine atom (I-CH₂-).
-
δ 1.45 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.
-
A visual representation of the ¹H NMR spectrum is available from various chemical suppliers and databases.[8]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage).[1][2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, it is recommended to store in a freezer under an inert atmosphere and protected from light.[2][7]
Synthesis and Methodologies
The synthesis of this compound can be approached through several reliable methods. A common and efficient strategy involves a two-step process starting from 2-aminoethanol, proceeding through a Boc-protected alcohol intermediate, which is then converted to the final iodo-compound. An alternative is the Finkelstein reaction on the more readily available bromo-analogue.
Diagram of Synthetic Pathway
Caption: Synthetic routes to this compound.
Experimental Protocol 1: Synthesis from tert-Butyl (2-hydroxyethyl)carbamate
This protocol is based on the Appel reaction, a standard method for converting alcohols to alkyl iodides.
Step 1: Boc Protection of 2-Aminoethanol
-
To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product, tert-butyl (2-hydroxyethyl)carbamate, by column chromatography on silica gel.
Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (I₂, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Experimental Protocol 2: Synthesis via Finkelstein Reaction
This method leverages the differential solubility of sodium salts in acetone to drive the halogen exchange.
-
Dissolve tert-butyl (2-bromoethyl)carbamate (1.0 eq) in acetone.
-
Add sodium iodide (NaI, 1.5-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its function as an electrophilic building block for introducing a Boc-protected aminoethyl moiety.
Role as a PROTAC Linker
The development of PROTACs requires robust and versatile linkers to connect the two key ligands. This compound serves as an excellent starting point for constructing these linkers. The terminal iodide is a soft electrophile that readily reacts with soft nucleophiles, such as phenols, thiols, and certain amines, under basic conditions.
Diagram of a General Alkylation Workflow
Caption: General workflow for alkylation using the title compound.
Experimental Protocol: Alkylation of a Phenolic Moiety
This protocol provides a general procedure for the O-alkylation of a phenol, a common step in the synthesis of PROTACs and other complex molecules.
-
To a solution of the phenolic substrate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes to generate the phenoxide anion.
-
Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its dual functionality as a potent electrophile and a protected amine makes it an indispensable tool, especially for the construction of linkers in PROTAC-based drug discovery. The synthetic routes are straightforward, and its reactivity is predictable, allowing for its incorporation into complex molecular architectures. By adhering to the proper safety and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.
References
- 1. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. This compound | 122234-46-2 [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Kimia [kimiacorp.com]
- 5. This compound | 122234-46-2 [sigmaaldrich.com]
- 6. This compound - CAS:122234-46-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. TERT-BUTYL 2-IODOETHYLCARBAMATE CAS#: 122234-46-2 [m.chemicalbook.com]
- 8. TERT-BUTYL 2-IODOETHYLCARBAMATE(122234-46-2) 1H NMR spectrum [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aaronchem.com [aaronchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (2-iodoethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of tert-butyl (2-iodoethyl)carbamate. As a crucial bifunctional linker, this compound plays a significant role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's characteristics, supported by experimental protocols and theoretical insights to facilitate its effective application in a laboratory setting.
Introduction: The Strategic Importance of a Bifunctional Linker
This compound (CAS No. 122234-46-2) is a synthetic organic compound featuring a terminal iodide and a Boc-protected amine.[1] This unique bifunctional architecture renders it an invaluable building block in medicinal chemistry and organic synthesis. The terminal iodide serves as a versatile handle for nucleophilic substitution reactions, enabling the covalent linkage to various molecular scaffolds. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable mask for the amine functionality, allowing for strategic deprotection and subsequent conjugation.
The primary application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for optimizing the spatial orientation and distance between the target protein and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation. The ethylcarbamate moiety of this compound provides a flexible and synthetically accessible scaffold for constructing these vital linkers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | [1][3] |
| Molecular Formula | C₇H₁₄INO₂ | [1][3] |
| Molecular Weight | 271.10 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| Melting Point | Not experimentally determined. Related carbamates exhibit a wide range of melting points (e.g., tert-butyl carbamate: 105-110 °C).[5] | - |
| Boiling Point | 281.3 ± 23.0 °C (Predicted) | |
| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in water and petroleum ether. | - |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from N-Boc-ethanolamine. The following protocol is a representative example based on established methodologies for the synthesis of similar haloalkyl carbamates.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Materials:
-
N-Boc-ethanolamine
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium iodide (NaI)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of tert-butyl (2-((tosyl)oxy)ethyl)carbamate
-
Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude tosylated intermediate from Step 1 in acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
Purification Protocol
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Recrystallization (if applicable):
For further purification, recrystallization can be attempted. While a specific solvent system for this compound is not widely reported, a common approach for similar compounds involves dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to induce crystallization.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
δ ~ 4.9-5.2 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the carbamate. The broadness is due to quadrupole broadening and potential hydrogen bonding.
-
δ ~ 3.4-3.6 ppm (quartet, 2H): This multiplet arises from the methylene group adjacent to the carbamate nitrogen (-CH₂-NHBoc). The coupling will be to the adjacent methylene group.
-
δ ~ 3.2-3.4 ppm (triplet, 2H): This triplet is assigned to the methylene group bonded to the iodine atom (-CH₂-I). The electron-withdrawing effect of iodine deshields these protons.
-
δ ~ 1.45 ppm (singlet, 9H): This characteristic singlet represents the nine equivalent protons of the tert-butyl group.
¹³C NMR (Carbon-13 NMR):
-
δ ~ 155-157 ppm: The carbonyl carbon of the carbamate group (C=O).
-
δ ~ 79-81 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 43-45 ppm: The carbon of the methylene group attached to the nitrogen (-CH₂-NHBoc).
-
δ ~ 28-29 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 5-7 ppm: The carbon of the methylene group bonded to iodine (-CH₂-I). The strong shielding effect is due to the "heavy atom effect" of iodine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands, typical for N-Boc protected amines:
-
~3300-3400 cm⁻¹ (N-H stretch): A moderate to strong, sharp peak corresponding to the stretching vibration of the N-H bond in the carbamate.
-
~2850-3000 cm⁻¹ (C-H stretch): Multiple peaks corresponding to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.
-
~1680-1720 cm⁻¹ (C=O stretch): A strong, sharp absorption band characteristic of the carbonyl group in the carbamate. This is often the most intense peak in the spectrum.
-
~1500-1540 cm⁻¹ (N-H bend): A moderate absorption associated with the bending vibration of the N-H bond.
-
~1160-1250 cm⁻¹ (C-O stretch): A strong band corresponding to the stretching of the C-O bond of the carbamate.
-
~500-600 cm⁻¹ (C-I stretch): A weak to moderate absorption in the fingerprint region corresponding to the carbon-iodine bond stretching vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 271. However, this peak may be weak or absent due to the lability of the molecule.
Expected Fragmentation Pattern:
The fragmentation of N-Boc protected compounds is well-characterized. Key fragmentation pathways for this compound would likely include:
-
Loss of the tert-butyl group: [M - 57]⁺, resulting in a fragment at m/z = 214. This is often a prominent peak due to the stability of the tert-butyl cation.
-
Loss of isobutylene: [M - 56]⁺, leading to a fragment at m/z = 215.
-
Loss of the Boc group: [M - 101]⁺, giving a fragment corresponding to the 2-iodoethylaminium ion at m/z = 170.
-
Cleavage of the C-I bond: [M - 127]⁺, resulting in a fragment at m/z = 144.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Caption: Plausible mass spectrometry fragmentation pathways.
Safety, Handling, and Storage
This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
Hazard Identification:
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).[4]
-
Signal Word: Danger.[4]
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses or goggles.
Storage:
-
Store in a tightly sealed container in a freezer at temperatures below -20°C.[4]
-
Keep in a dark place under an inert atmosphere to prevent degradation.[4] The compound can be sensitive to light and moisture.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry, particularly for the synthesis of PROTACs and other targeted therapeutics. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for drug discovery and development professionals. This guide has provided a comprehensive overview of its synthesis, purification, and spectroscopic characterization, offering a valuable resource for its safe and effective use in the laboratory. While some experimental data, such as a definitive melting point, are not widely published, the information presented herein, based on reliable predictions and analogies to closely related structures, provides a robust framework for its application.
References
- 1. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Kimia [kimiacorp.com]
- 4. This compound | 122234-46-2 [sigmaaldrich.com]
- 5. L00259.14 [thermofisher.com]
- 6. TERT-BUTYL 2-IODOETHYLCARBAMATE | 122234-46-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of Tert-butyl (2-iodoethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl (2-iodoethyl)carbamate, a valuable bifunctional molecule widely employed in organic synthesis, particularly in the development of pharmaceuticals and chemical probes. The document details three primary synthetic strategies, offering in-depth mechanistic insights, field-proven experimental protocols, and comparative analysis of their respective advantages and limitations. The target audience for this guide includes researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this important building block.
Introduction: The Significance of this compound
This compound, often referred to as N-Boc-2-iodoethylamine, is a key synthetic intermediate characterized by two distinct functional moieties: a tert-butyloxycarbonyl (Boc)-protected amine and a primary alkyl iodide. This unique structure renders it an invaluable tool in the construction of more complex molecules. The Boc group provides a robust yet readily cleavable protecting group for the amine functionality, stable to a wide range of reaction conditions and easily removed under acidic treatment. The terminal iodide serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of the protected aminoethyl chain onto a variety of substrates.
In the realm of drug development, this compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to selectively degrade target proteins.[1] The carbamate's structure allows for the covalent attachment to a ligand for an E3 ubiquitin ligase and a ligand for the target protein, bridging the two and facilitating the ubiquitination and subsequent degradation of the target protein.
This guide will explore the most prevalent and efficient synthetic pathways to access this versatile molecule, providing the necessary detail for successful laboratory implementation.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.
| Property | Value |
| CAS Number | 122234-46-2 |
| Molecular Formula | C₇H₁₄INO₂ |
| Molecular Weight | 271.10 g/mol |
| Appearance | Solid |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Safety Information:
This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled) and H314 (Causes severe skin burns and eye damage).[2]
Synthetic Strategies: A Comparative Overview
There are three principal synthetic routes to this compound, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
-
Two-Step Synthesis via a Bromo-Intermediate: This is arguably the most common and reliable method. It involves the initial synthesis of tert-butyl (2-bromoethyl)carbamate followed by a halogen exchange reaction (Finkelstein reaction) to yield the desired iodo-compound.
-
Synthesis from N-Boc-ethanolamine: This route starts with the readily available and inexpensive ethanolamine. The hydroxyl group of N-Boc-ethanolamine is then converted into an iodide.
-
Direct Boc Protection of 2-Iodoethylamine: While theoretically the most direct approach, it is often hampered by the limited commercial availability and potential instability of 2-iodoethylamine.
The following sections will provide detailed experimental protocols and mechanistic discussions for each of these routes.
Detailed Synthetic Protocols and Mechanistic Insights
Route 1: Two-Step Synthesis via Tert-butyl (2-bromoethyl)carbamate
This robust two-step approach is often the preferred method due to the higher stability and commercial availability of the bromo-precursors.
Step 1: Synthesis of Tert-butyl (2-bromoethyl)carbamate
The first step involves the protection of the amino group of 2-bromoethylamine or its hydrobromide salt with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of Tert-butyl (2-bromoethyl)carbamate
-
Materials:
-
2-Bromoethylamine hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Methanol
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-bromoethylamine hydrobromide (e.g., 24.5 mmol) in a suitable solvent such as dichloromethane (70 mL), add triethylamine (26.9 mmol) at room temperature.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (26.9 mmol) in dichloromethane (20 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, wash the organic layer with water (20 mL) and then with a saturated aqueous solution of sodium chloride (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain tert-butyl N-(2-bromoethyl)carbamate as a colorless oil.[3]
-
-
Alternative Procedure using NaOH:
-
Dissolve 2-bromoethylamine hydrobromide (24.4 mmol) in water (20 mL) in a round-bottomed flask and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (12.2 mmol) in dichloromethane (40 mL) to the flask over 10 minutes.
-
To the resulting two-phase mixture, add a solution of NaOH (48.8 mmol) in water (20 mL).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, wash with water, then with 0.2M HCl to a pH of approximately 1, and finally with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness under vacuum to obtain tert-butyl N-(2-bromoethyl)carbamate.[3]
-
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the departure of the tert-butoxycarbonyl group and subsequent deprotonation of the amine by a base (e.g., triethylamine or hydroxide) to yield the stable carbamate product.
References
Introduction: The Critical Role and Inherent Instability of a Key Synthetic Building Block
An In-Depth Technical Guide to the Stability and Storage of Tert-butyl (2-iodoethyl)carbamate
This compound is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. Its structure incorporates a terminal alkyl iodide, a reactive electrophile for nucleophilic substitution, and an amine protected by a tert-butoxycarbonyl (Boc) group. This combination makes it an invaluable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise and efficient conjugation is paramount.[1] However, the very features that make this molecule synthetically useful—the reactive carbon-iodine (C-I) bond and the acid-labile Boc group—are also the sources of its inherent instability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into the primary degradation pathways and provide field-proven protocols for optimal storage and handling, ensuring the integrity of the reagent and the reproducibility of experimental outcomes. The causality behind each recommendation is explained to empower users to make informed decisions in their laboratory work.
Part 1: Understanding the Molecular Vulnerabilities
The stability of this compound is dictated by two main functionalities: the alkyl iodide and the N-Boc protecting group.
The Labile Carbon-Iodine Bond
The C-I bond is the weakest of the carbon-halogen bonds, making alkyl iodides highly reactive but also susceptible to degradation. Two primary mechanisms threaten this bond:
-
Photolytic Cleavage: Alkyl iodides are notoriously sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient or direct light can induce homolytic cleavage of the C-I bond, generating a highly reactive carbon-centered radical and an iodine radical (I•).[4] This process is often autocatalytic, as the formation of free iodine (I₂) can lead to a characteristic yellowing or browning of the material over time.[5]
-
Thermal Decomposition: Elevated temperatures can provide the necessary energy to overcome the C-I bond dissociation energy, leading to decomposition. While the N-Boc group can also be thermally labile, the C-I bond is generally the more immediate concern under moderate heat.[6] This degradation is a key reason for refrigerated or freezer storage.[7]
The Acid-Sensitive N-Boc Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability in a wide range of conditions, yet its selective and clean removal under acidic conditions.[8][9]
-
Acid-Catalyzed Hydrolysis: The presence of even trace amounts of acid can catalyze the cleavage of the Boc group, yielding tert-butanol (which can further decompose to isobutylene and water), carbon dioxide, and the free primary amine (2-iodoethan-1-amine).[10][11] This is a significant concern, as degradation of the alkyl iodide moiety can release HI, an acid that can then catalyze the deprotection of the Boc group, creating a cascading degradation scenario.
Part 2: Optimal Storage and Handling Protocols
Based on the inherent chemical vulnerabilities, a multi-faceted approach to storage is required to ensure the long-term stability and purity of this compound.
Recommended Storage Conditions
The following conditions are synthesized from supplier safety data sheets and best practices for handling sensitive alkyl halides.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C. [7] | Minimizes thermal decomposition by reducing the kinetic energy available for C-I bond cleavage. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [7] | Prevents oxidation and minimizes exposure to atmospheric moisture, which could contribute to hydrolytic degradation pathways. |
| Light | Keep in a dark place. [7] Use amber vials or wrap containers in aluminum foil. | Prevents photolytic cleavage of the C-I bond, a primary degradation pathway for alkyl iodides.[5] |
| Container | Use tightly sealed containers made of glass or other compatible, non-reactive material. | Prevents ingress of moisture and atmospheric contaminants. Ensures no reaction with the container itself. |
Handling Best Practices
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate hydrolysis.
-
Inert Atmosphere Operations: For maximum purity, handle the compound in a glove box or under a positive pressure of inert gas (Ar or N₂).
-
Minimize Exposure: Only dispense the amount of material required for the experiment. Avoid returning unused material to the stock container to prevent contamination.
-
Solvent Purity: Use anhydrous, high-purity solvents for preparing solutions to avoid introducing acidic impurities or water.
Part 3: Experimental Verification of Stability (Forced Degradation Study)
A forced degradation study is an essential tool for understanding the stability profile of a compound. This protocol outlines a systematic approach to identify the conditions that degrade this compound and to characterize the resulting degradants.
Experimental Protocol: Forced Degradation
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for acidic conditions)
-
Sodium hydroxide (for basic conditions)
-
Hydrogen peroxide (for oxidative conditions)
-
HPLC system with UV detector (e.g., monitoring at 210 nm)
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Store a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a sealed quartz vial of the stock solution to a photostability chamber (ICH Q1B guidelines).[9]
-
Control: Keep a sealed vial of the stock solution at the recommended storage condition (-20°C in the dark).
-
-
Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Prior to injection, neutralize the acid and base samples.
-
Analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.
-
Use LC-MS to identify the mass of the major degradation peaks to postulate their structures.
-
Visualization of Key Processes
The following diagrams illustrate the primary degradation pathways and the experimental workflow for their investigation.
Caption: Key degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
This compound is an indispensable reagent whose utility is directly tied to its purity. Its inherent instabilities, stemming from the C-I bond and the N-Boc group, are manageable through a disciplined and informed approach to storage and handling. By adhering to the conditions outlined in this guide—specifically, storage at or below -20°C under an inert, dark atmosphere—researchers can significantly extend the shelf-life of this compound and ensure the integrity of their synthetic endeavors. The provided forced degradation protocol serves as a robust framework for laboratories to validate their storage conditions and to gain a deeper understanding of the compound's specific stability profile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. Thermal decomposition mechanisms of tert-alkyl peroxypivalates studied by the nitroxide radical trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 122234-46-2|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
Mastering the Molecule: A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl (2-iodoethyl)carbamate
Introduction: The Critical Role and Latent Risks of a PROTAC Linker
Tert-butyl (2-iodoethyl)carbamate is a cornerstone reagent for researchers, scientists, and drug development professionals, particularly those pioneering advancements in targeted protein degradation. Its utility as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is unparalleled, enabling the covalent linkage of a target protein ligand to an E3 ubiquitin ligase ligand.[1] This elegant molecular architecture hijacks the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.
However, the very reactivity that makes this molecule a powerful tool in drug discovery also imbues it with significant hazards. The presence of a terminal iodo group on an ethyl chain renders it a potent alkylating agent, capable of forming covalent bonds with biological nucleophiles such as DNA and proteins. This mode of action necessitates a comprehensive and nuanced understanding of its safe handling, storage, and disposal to mitigate the risks of exposure and ensure the integrity of research. This guide provides an in-depth, experience-driven framework for managing this compound in a laboratory setting, moving beyond mere procedural lists to explain the fundamental principles that underpin each safety recommendation.
Section 1: Hazard Identification and Risk Mitigation
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The primary risks are associated with its reactivity as an alkylating agent and its potential for causing severe irritation and harm upon contact or ingestion.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | |
| Molecular Formula | C₇H₁₄INO₂ | |
| Molecular Weight | 271.10 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Storage Temperature | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. |
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the hazards associated with this compound.
| Hazard Statement | Code | Class | Signal Word |
| Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Danger |
| Causes severe skin burns and eye damage. | H314 | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | Danger |
Source(s):
The "Danger" signal word underscores the serious and immediate nature of the potential harm. The classification as a Category 1 skin and eye corrosive agent highlights the necessity for stringent personal protective equipment protocols.
Section 2: The Proactive Protocol: From Procurement to Disposal
A self-validating safety system for handling this compound involves a multi-layered approach, encompassing every stage of the compound's lifecycle in the laboratory.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids and their potential dusts is through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
Given the corrosive nature and alkylating potential of this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale | Source(s) |
| Hand Protection | Double gloving with nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed immediately if compromised. | Provides a robust barrier against skin contact. Double gloving offers an additional layer of protection in case the outer glove is breached. | [2] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which can cause severe burns.[3] | [4] |
| Skin and Body Protection | A lab coat with long sleeves and elastic or knitted cuffs. A chemically resistant apron should be worn over the lab coat. | Minimizes the risk of skin contact on the arms and torso. The apron provides an additional layer of protection against spills.[4] | [2] |
| Respiratory Protection | A NIOSH-approved N95 respirator mask should be worn when handling the solid, even within a fume hood, to provide an extra layer of protection against inhalation of fine particles. | Protects the respiratory tract from irritation and potential harm from inhaled particulates. | [4] |
Safe Handling and Experimental Workflow
The following diagram outlines the logical flow for the safe handling of this compound.
Step-by-Step Methodology:
-
Container Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolving/Transfer: Slowly add the solid to the reaction solvent or vessel. Ensure the process is controlled to prevent splashing.
-
Decontamination: After the experiment, decontaminate all surfaces and glassware that came into contact with the compound. A recommended procedure is to rinse with a compatible solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. For spills, refer to the emergency procedures section.
-
Waste Disposal: Segregate all waste streams. Solid waste, contaminated consumables (gloves, wipes), and solutions containing the compound should be collected in clearly labeled hazardous waste containers.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate hazardous waste stream.
Storage and Stability
The recommended storage conditions for this compound are critical for maintaining its chemical integrity and preventing degradation.
-
Temperature: Store in a freezer at -20°C. The low temperature slows down potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents reactions with atmospheric oxygen and moisture.
-
Light: Keep in a dark place, such as an amber vial or a container stored in a light-blocking secondary container. Iodo-compounds can be light-sensitive and may undergo photochemical degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5] The carbamate group is susceptible to hydrolysis under acidic conditions.
Signs of Degradation: A noticeable color change from white/light yellow to brown or the presence of a dark precipitate may indicate degradation. If degradation is suspected, the material should be disposed of as hazardous waste.
Section 3: Emergency Procedures: A Calm and Calculated Response
In the event of an accidental release or exposure, a pre-planned and well-rehearsed emergency response is crucial.
First Aid Measures
The following flowchart outlines the immediate actions to be taken in case of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]
Spill Response
For small spills (less than 1 gram) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: If a solid, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep the material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then a final rinse with water and a compatible solvent.[8]
For large spills or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Do not attempt to clean up a large spill yourself.
Section 4: Waste Management and Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste solid compound, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic waste.
-
Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. The glassware should then be washed thoroughly with soap and water.
-
Iodine Neutralization: For aqueous waste streams containing significant amounts of the compound, consider neutralization of the iodo-moiety. This can be achieved by treatment with a reducing agent such as sodium thiosulfate, which converts the iodine to less harmful iodide.[1] Always consult with your institution's EHS for specific guidance on neutralization procedures.
Conclusion: A Culture of Safety
This compound is an indispensable tool in the modern drug discovery laboratory. Its potential to unlock novel therapeutic avenues is immense. However, this potential can only be safely realized through a deep and abiding respect for its inherent hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practice, you are not merely following rules; you are fostering a culture of safety that protects yourself, your colleagues, and the integrity of your groundbreaking research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. First Aid for Iodine Poisoning - DoveMed [dovemed.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
solubility of Tert-butyl (2-iodoethyl)carbamate in organic solvents
An In-depth Technical Guide on the Solubility of Tert-butyl (2-iodoethyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical building block in contemporary drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust predictive framework based on its molecular structure and the established principles of organic chemistry. Furthermore, it equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to bridge the gap in available data by empowering researchers with the theoretical knowledge and practical methodologies to effectively utilize this compound in their synthetic workflows.
Introduction: The Pivotal Role of this compound in Medicinal Chemistry
This compound (C7H14INO2, MW: 271.10 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a terminal iodide, a reactive site for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration makes it an invaluable linker for the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2]
The successful synthesis and purification of PROTACs and other complex molecules derived from this linker are fundamentally dependent on its solubility in various organic solvents. An understanding of its solubility profile is therefore not merely academic but a critical parameter for reaction design, optimization of reaction conditions, and the development of efficient purification strategies. This guide provides a detailed exploration of the factors governing the solubility of this compound and presents methodologies to empirically determine these properties.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[3] This principle posits that a solute will dissolve most readily in a solvent that has a similar polarity. The solubility of this compound can be rationalized by examining its molecular structure, which features both polar and non-polar characteristics.
Molecular Structure Analysis
The key structural features of this compound that influence its solubility are:
-
The Tert-butyl Group: This bulky, non-polar alkyl group contributes significantly to the molecule's lipophilicity, suggesting good solubility in non-polar organic solvents.[3]
-
The Carbamate Moiety (-NHCOO-): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). This polarity enhances solubility in polar aprotic and, to some extent, polar protic solvents.[3]
-
The Iodoethyl Group (-CH2CH2I): The carbon-iodine bond is weakly polar, and the ethyl chain is non-polar. The large, polarizable iodine atom can participate in van der Waals interactions.
The interplay of these groups results in a molecule with a balanced polarity. It is neither extremely polar nor entirely non-polar.
Predicted Solubility Profile
Based on the structural analysis, a predicted solubility profile in common organic solvents can be proposed:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are of moderate polarity and can effectively solvate both the polar carbamate group and the non-polar alkyl portions of the molecule. |
| Polar Aprotic Solvents | Tetrahydrofuran (THF), Ethyl Acetate | Good to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H of the carbamate. Their overall polarity is compatible with the solute. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate | While the carbamate group can hydrogen bond with these solvents, the large non-polar tert-butyl and iodoethyl groups may limit high solubility. |
| Non-Polar Aromatic Solvents | Toluene | Moderate to Low | The non-polar nature of toluene will interact well with the tert-butyl group, but it is less effective at solvating the polar carbamate moiety. |
| Non-Polar Aliphatic Solvents | Hexane, Heptane | Low to Insoluble | These solvents are highly non-polar and will not effectively solvate the polar carbamate functional group, leading to poor solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble in Water; Likely Soluble in DMSO | The large non-polar regions of the molecule are expected to make it poorly soluble in water. DMSO, being a strong universal organic solvent, is likely to dissolve it. |
This predictive table serves as a valuable starting point for solvent selection in synthetic and purification processes.
Experimental Determination of Solubility
To obtain precise and actionable solubility data, empirical determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Safety Precautions
This compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling. General hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Qualitative Solubility Determination
This rapid method provides a general understanding of solubility in various solvents and is useful for initial solvent screening.
Methodology:
-
Preparation: Into a series of small, labeled test tubes or vials, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., DCM, ethyl acetate, methanol, toluene, hexane, water).
-
Mixing: Cap the tubes and vortex or shake vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the observations for each solvent.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). Ensure enough solid is present so that some will remain undissolved at equilibrium.
-
Add a precise volume of the chosen solvent.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the dissolution has reached equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).
-
Dispense the supernatant into a pre-weighed vial.
-
Determine the weight of the transferred supernatant.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solid.
-
-
Calculation:
-
Calculate the mass of the dissolved solid.
-
The solubility can then be expressed in various units, such as mg/mL or mol/L.
-
Caption: Workflow for quantitative solubility determination.
Conclusion
This compound is a vital synthetic intermediate whose effective use hinges on a clear understanding of its solubility. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, suggesting high solubility in halogenated solvents and moderate solubility in polar aprotic and protic solvents, with limited solubility in non-polar and aqueous media.
Given the absence of extensive published quantitative data, the detailed experimental protocols provided herein are crucial for researchers. By employing the qualitative and quantitative methods described, scientists and drug development professionals can generate the specific solubility data required for their unique applications, thereby facilitating more efficient reaction design, process optimization, and purification strategies. This integrated approach of theoretical prediction and empirical validation ensures a robust and scientifically sound basis for the handling and application of this compound in the advancement of medicinal chemistry.
References
Introduction: The Strategic Role of Heterobifunctional Linkers in Bioconjugation
An In-Depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate as a Bifunctional Linker Precursor
In the landscape of modern therapeutics and diagnostics, the precise covalent joining of two distinct molecular entities—a process known as bioconjugation—is paramount.[1][2] This technology underpins the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and sophisticated diagnostic probes.[3][4][5] Central to this endeavor is the linker, a molecular bridge that connects the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a fluorescent dye). The linker is not merely a spacer; its chemical nature dictates the stability, solubility, and release characteristics of the final conjugate.[6]
Heterobifunctional linkers, which possess two different reactive functional groups, offer a controlled, stepwise approach to conjugation. This compound emerges as a highly valuable precursor in this class. It features two key functionalities at opposite ends of a short ethyl chain:
-
A tert-butoxycarbonyl (Boc)-protected amine : A stable carbamate that masks a primary amine. This amine can be deprotected under acidic conditions post-conjugation to reveal a nucleophilic handle for subsequent modification.[7]
-
An iodo group : A reactive electrophile that serves as an efficient alkylating agent, particularly for soft nucleophiles like thiols.[8][9]
This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a strategic tool for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the linker's properties is essential for its effective use and handling.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | [3][10] |
| Molecular Formula | C₇H₁₄INO₂ | [3][10] |
| Molecular Weight | 271.10 g/mol | [3][11] |
| Appearance | White to light yellow solid | [12] |
| Purity | Typically ≥95% | [10] |
| Storage Conditions | Store in freezer (-20°C), under an inert atmosphere, and protected from light. | [12] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[11] As with all alkyl iodides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[12] Unused material and contaminated waste should be disposed of as hazardous chemical waste according to institutional guidelines.
Synthesis and Characterization
The synthesis of this compound is most logically achieved via a two-step process starting from the readily available 2-aminoethanol. This approach ensures precise control over the introduction of each functional group.
Experimental Protocol: Two-Step Synthesis
Step 1: Boc-Protection of 2-Aminoethanol to yield tert-Butyl (2-hydroxyethyl)carbamate
This initial step protects the nucleophilic amine, preventing it from interfering in the subsequent iodination step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc group.[13][14]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.0 eq) and dissolve it in a suitable solvent system, such as a 1:1 mixture of dioxane and water. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: While stirring, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. A base, such as sodium bicarbonate (2.0 eq), is added to neutralize the acid byproduct and facilitate the reaction.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup and Extraction: Upon completion, partially remove the organic solvent (dioxane) under reduced pressure. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x volumes). The combined organic layers contain the desired product.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-hydroxyethyl)carbamate, typically as a colorless oil.[15] The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate
This step converts the primary alcohol into a reactive primary iodide, a superior leaving group for subsequent nucleophilic substitution reactions. A common and effective method is the Appel reaction.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) from the previous step in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile. Cool the flask to 0°C.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) to the solution. Once dissolved, add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0°C. The reaction mixture will typically turn from a dark brown to a yellow/light orange color upon completion.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup and Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Stir until the organic layer becomes colorless.
-
Extraction and Purification: Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the bifunctional linker precursor.
Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.45 ppm (9H) for the tert-butyl group, and two triplets around 3.3-3.5 ppm (2H each) for the two methylene (-CH₂-) groups. The carbamate N-H proton typically appears as a broad singlet.[15]
-
¹³C NMR: The carbon spectrum will confirm the presence of the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the two ethyl carbons, and the carbamate carbonyl carbon (around 156 ppm).[15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the protonated molecular ion [M+H]⁺ at m/z 272.0, confirming the molecular weight.[16][17]
-
HPLC/UPLC: The purity of the final compound can be readily assessed using reverse-phase high-performance liquid chromatography.[18][19]
Application in Bioconjugation: Cysteine Alkylation
The primary application of this compound in bioconjugation is the selective alkylation of thiol groups, most notably the side chain of cysteine residues in peptides and proteins.[8] This reaction proceeds via a classic Sₙ2 mechanism, forming a highly stable thioether bond.[6][20]
Causality of Experimental Choices
-
pH Control: The reaction is typically performed at a pH between 7.0 and 8.5. This is a critical parameter. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon bearing the iodide. The pKa of the cysteine thiol is ~8.3, so a slightly basic pH ensures a sufficient concentration of the reactive thiolate without promoting significant hydrolysis of other functionalities on the biomolecule.[21]
-
Exclusion of Reducing Agents: Prior to conjugation, the biomolecule must be free of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, which would compete for reaction with the iodo-linker. Desalting or buffer exchange is a mandatory pre-processing step.
-
Light Protection: Alkyl iodides can be sensitive to light, which can generate radical species. Performing the reaction in the dark or in amber vials is a prudent precautionary measure.[22]
Experimental Protocol: Conjugation to a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 1 mM EDTA to chelate trace metals that can catalyze thiol oxidation).
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the stirred peptide solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Quenching: Quench any unreacted linker by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to the reaction mixture.
-
Purification: Purify the resulting conjugate from excess linker and quenching reagent using techniques appropriate for the biomolecule, such as reverse-phase HPLC for peptides or size-exclusion chromatography (SEC) for larger proteins.
-
Analysis: Confirm successful conjugation by mass spectrometry, which will show a mass increase corresponding to the addition of the linker moiety (C₇H₁₃NO₂), which is 159.09 Da.
Conjugation and Deprotection Workflow Diagram
Caption: Conjugation to a biomolecule and subsequent deprotection.
Core Technical Considerations
Linkage Stability
The thioether bond formed from the alkylation of a thiol by an iodo-linker is exceptionally stable under a wide range of physiological conditions.[6][20] This is a significant advantage over other common thiol-reactive chemistries, such as maleimide-thiol addition. The succinimide ring in maleimide conjugates is susceptible to a retro-Michael reaction, especially in the presence of high concentrations of endogenous thiols like glutathione, which can lead to premature cleavage of the payload in vivo.[23][24][25] The thioether linkage does not suffer from this liability, offering superior long-term stability for applications requiring the conjugate to remain intact in circulation.[6]
Boc Deprotection and Orthogonality
Following successful conjugation, the Boc group can be cleanly removed to unmask the primary amine. This is typically achieved by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (DCM).[7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]
This deprotection strategy is orthogonal to many other functionalities, meaning it can be performed without affecting other common protecting groups or the biomolecule's structure (provided the biomolecule is tolerant to the acidic conditions). The newly revealed amine serves as a versatile nucleophilic handle for further derivatization, such as amide bond formation with an activated carboxylic acid, allowing for the construction of more complex architectures.
Conclusion
This compound is a powerful and versatile heterobifunctional linker precursor that provides a robust platform for bioconjugation. Its synthesis is straightforward, and its reactivity is well-defined. The iodo group allows for the efficient and selective formation of highly stable thioether bonds with cysteine residues, while the Boc-protected amine provides a latent functional handle that can be unmasked on demand. These features, combined with the superior stability of the resulting linkage compared to alternatives, make it an indispensable tool for researchers engaged in the design and synthesis of advanced antibody-drug conjugates, PROTACs, and other targeted biomolecular constructs.
References
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. nbinno.com [nbinno.com]
- 10. Kimia [kimiacorp.com]
- 11. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 122234-46-2 [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
- 18. 122234-46-2|this compound|BLD Pharm [bldpharm.com]
- 19. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alkylation Reactions Using Tert-butyl (2-iodoethyl)carbamate
Introduction: A Versatile Reagent for N-Boc Protected Ethylamination
Tert-butyl (2-iodoethyl)carbamate is a bifunctional reagent of significant utility in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a terminal iodide, a highly effective leaving group in nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it an ideal electrophile for the introduction of a protected two-carbon aminoethyl moiety (-CH₂CH₂NHBoc) onto a variety of nucleophilic scaffolds. The Boc protecting group is renowned for its stability across a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic sequences.[1]
This guide provides an in-depth exploration of the reaction protocols for the alkylation of various nucleophiles using this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its successful application. We will delve into its synthesis, its reactivity with key nucleophiles such as amines, thiols, and phenols, and its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties and safety considerations is paramount before its use in any experimental setting.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | [2][3] |
| Molecular Formula | C₇H₁₄INO₂ | [2][3] |
| Molecular Weight | 271.10 g/mol | [3][4] |
| Appearance | White to light yellow solid | [5] |
| Boiling Point | 281.3 ± 23.0 °C (Predicted) | [5] |
| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [2] |
Safety Information:
-
Signal Word: Danger[6]
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).[6]
-
Precautionary Statements: P260, P270, P271, P264, P280, P301+P312+P330, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P405, P501.[6]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of this compound
The reliable synthesis of the title compound is a critical first step. A common and efficient method involves a two-step procedure starting from the readily available N-Boc-ethanolamine.
Caption: Synthesis of this compound.
Protocol 1: Synthesis from N-Boc-ethanolamine
This two-step protocol first converts the hydroxyl group of N-Boc-ethanolamine into a good leaving group (tosylate), followed by a Finkelstein reaction to yield the desired iodo-compound.
Step 1: Synthesis of tert-butyl (2-(tosyloxy)ethyl)carbamate
-
Reaction Setup: To a solution of N-Boc-ethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.). Cool the mixture to 0 °C using an ice bath.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylated intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude tosylated intermediate from Step 1 in acetone (0.5 M) in a round-bottom flask. Add sodium iodide (NaI, 3.0 eq.).
-
Finkelstein Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[7]
Application in Alkylation Reactions
The primary utility of this compound lies in its ability to act as an electrophile in SN2 reactions. The carbon bearing the iodine atom is susceptible to attack by a wide range of nucleophiles.
Caption: Generalized SN2 mechanism for alkylation.
N-Alkylation of Amines
The alkylation of amines is a fundamental transformation, though it can be complicated by over-alkylation.[8] The use of this compound allows for the controlled introduction of the N-Boc-aminoethyl group.
General Considerations:
-
Base: A non-nucleophilic base is crucial to deprotonate the amine nucleophile (or to act as an acid scavenger for the HI generated) without competing in the alkylation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[9]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and accelerate SN2 reactions.
-
Stoichiometry: To avoid dialkylation, it is often advantageous to use a slight excess of the amine nucleophile relative to the alkylating agent.
This protocol describes a general procedure for the mono-alkylation of a cyclic secondary amine.
-
Reaction Setup: To a solution of piperidine (1.2 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).[9]
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated piperidine derivative.
The N-alkylation of anilines typically requires slightly more forcing conditions due to their lower nucleophilicity compared to aliphatic amines.
-
Reaction Setup: In a sealable reaction vessel, combine the aniline derivative (1.0 eq.), this compound (1.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.) in anhydrous DMF (0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove inorganic solids. Wash the filtrate with water (multiple times to remove DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo alkylation under basic conditions to form thioethers.
-
Deprotonation: To a solution of the thiophenol (1.0 eq.) in anhydrous DMF (0.3 M) at 0 °C, add a base such as potassium carbonate (1.5 eq.). Stir for 30 minutes at 0 °C to form the thiolate.
-
Alkylation: Add a solution of this compound (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the desired S-alkylated product.
O-Alkylation of Phenols
The O-alkylation of phenols requires a base to generate the more nucleophilic phenoxide ion. Cesium carbonate is often particularly effective for this transformation.[10]
-
Reaction Setup: Combine the substituted phenol (1.0 eq.), this compound (1.2 eq.), and cesium carbonate (1.5 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask.[10]
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Secondary Amine | K₂CO₃ / DIPEA | ACN / DMF | 25 - 60 | 6 - 12 |
| Aniline | Cs₂CO₃ | DMF | 80 - 100 | 12 - 24 |
| Thiol | K₂CO₃ | DMF | 0 - 25 | 2 - 4 |
| Phenol | Cs₂CO₃ | DMF | 60 - 80 | 8 - 16 |
Application in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[11] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound is an excellent building block for constructing these linkers.[3][12]
Caption: General workflow for PROTAC synthesis.
Protocol 6: Synthesis of a PROTAC Precursor
This protocol outlines the initial step of conjugating the linker to an E3 ligase ligand, for example, a derivative of pomalidomide with an available N-H for alkylation.
-
Reaction Setup: In a vial, dissolve the amine-containing E3 ligase ligand (1.0 eq.) in anhydrous DMF. Add a suitable base, such as cesium carbonate (1.5 eq.).
-
Alkylation: Add a solution of this compound (1.1 eq.) in DMF to the mixture.
-
Reaction: Stir the reaction at a suitable temperature (e.g., 60 °C) for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF. Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the Boc-protected linker-E3 ligase conjugate. This intermediate can then be deprotected and coupled to a ligand for the protein of interest.[13]
Post-Reaction Deprotection
The final step after successful alkylation is often the removal of the Boc protecting group to liberate the primary amine.
Protocol 7: Boc Deprotection
-
Reaction: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).
-
Completion: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base and extracted to yield the free amine.
Conclusion
This compound serves as a powerful and versatile reagent for the introduction of a protected aminoethyl group onto a variety of nucleophilic substrates. Its predictable reactivity via an SN2 mechanism, coupled with the robust nature of the Boc protecting group, makes it an invaluable tool for synthetic chemists. The protocols outlined in this guide provide a solid foundation for its use in the alkylation of amines, thiols, and phenols, as well as in the more advanced application of PROTAC synthesis. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is key to achieving high yields and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kimia [kimiacorp.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of PROTACs Utilizing Tert-butyl (2-iodoethyl)carbamate for Controlled Linker Design
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by hijacking the ubiquitin-proteasome system. A critical component of any PROTAC is the linker, which connects the warhead (targeting the protein of interest) to the E3 ligase ligand. The nature of this linker profoundly influences the ternary complex formation, stability, and ultimately, the degradation efficacy. This application note provides a detailed guide on the strategic use of Tert-butyl (2-iodoethyl)carbamate as a versatile building block for constructing PROTAC linkers. We will delve into the rationale behind its application, present detailed synthetic protocols, and offer expert insights into optimizing the synthesis and characterization of the resulting PROTACs.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition. The PROTAC molecule consists of three key components: a warhead that binds the protein of interest (POI), a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that tethers the two.
The linker is not merely a passive spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy and selectivity. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination. The use of versatile and reactive building blocks is paramount for systematically exploring the linker space and identifying optimal PROTAC candidates.
Herein, we focus on this compound, a commercially available and highly useful reagent for introducing a protected amino-ethyl moiety into the linker structure. This building block offers several advantages:
-
Controlled Reactivity: The iodo group provides a reactive handle for nucleophilic substitution, allowing for straightforward conjugation to various functional groups.
-
Orthogonal Protection: The Boc (Tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions used for linker elongation and can be deprotected under mild acidic conditions, revealing a primary amine for subsequent conjugation.
-
Versatility: The introduced amino-ethyl unit can serve as a key attachment point for either the warhead or the E3 ligase ligand, or as a point for further linker modification.
Caption: Figure 1. Mechanism of Action of PROTACs.
Synthetic Strategy: Incorporating the Boc-Protected Amino-Ethyl Moiety
The primary application of this compound in PROTAC synthesis is as an electrophile in nucleophilic substitution reactions. Typically, a nucleophilic functional group on either the warhead, the E3 ligase ligand, or a pre-assembled linker fragment will displace the iodide, forming a new carbon-nitrogen or carbon-oxygen bond.
A common synthetic route involves the following key transformations:
-
Alkylation: A nucleophile (e.g., a phenol on a warhead or a secondary amine on a linker precursor) is reacted with this compound in the presence of a suitable base.
-
Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to unmask the primary amine.
-
Amide Coupling: The newly formed amine is then coupled with a carboxylic acid-functionalized partner (either the E3 ligase ligand or the warhead) using standard peptide coupling reagents.
This modular approach allows for the systematic variation of the linker length and composition.
Caption: Figure 2. General synthetic workflow.
Detailed Protocols: Synthesis of a Model PROTAC
In this section, we provide a step-by-step protocol for the synthesis of a model PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins, using the well-established BET inhibitor JQ1 as the warhead and a derivative of pomalidomide as the E3 ligase (Cereblon) ligand.
Materials and Reagents
| Reagent | Supplier | Purity |
| (+)-JQ1 | Major Suppliers | >98% |
| Pomalidomide | Major Suppliers | >98% |
| This compound | Major Suppliers | >97% |
| Potassium carbonate (K₂CO₃) | Major Suppliers | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Suppliers | Anhydrous |
| Trifluoroacetic acid (TFA) | Major Suppliers | >99% |
| Dichloromethane (DCM) | Major Suppliers | Anhydrous |
| 4-(2-carboxyethyl)pomalidomide | See reference | >95% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Major Suppliers | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Major Suppliers | >99% |
Note: 4-(2-carboxyethyl)pomalidomide can be synthesized according to published procedures.
Protocol 1: Alkylation of JQ1 with this compound
Rationale: This step attaches the Boc-protected amino-ethyl linker precursor to the phenolic hydroxyl group of JQ1. Potassium carbonate is a mild base suitable for this alkylation, and DMF is an excellent polar aprotic solvent for this type of reaction.
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
Rationale: Trifluoroacetic acid (TFA) is the standard reagent for the cleavage of Boc protecting groups. The reaction is typically fast and clean, performed in a non-nucleophilic solvent like dichloromethane (DCM).
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approximately 0.1 M concentration).
-
Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used directly in the next step without further purification.
Protocol 3: Amide Coupling to form the Final PROTAC
Rationale: This final step connects the two halves of the PROTAC. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the amine salt and activate the carboxylic acid.
-
To a solution of 4-(2-carboxyethyl)pomalidomide (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir this activation mixture at room temperature for 15-20 minutes.
-
Add a solution of the deprotected amine salt from Protocol 2 (1.0 eq) in DMF to the activation mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative HPLC to obtain the product with high purity.
Characterization and Quality Control
The identity and purity of all intermediates and the final PROTAC must be rigorously confirmed.
| Analytical Method | Purpose | Expected Outcome |
| LC-MS | To monitor reaction progress and confirm the mass of the product. | A single major peak with the expected mass-to-charge ratio ([M+H]⁺). |
| ¹H and ¹³C NMR | To confirm the chemical structure and integrity of the molecule. | All expected protons and carbons are present with correct chemical shifts and integrations. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. | The measured mass should be within 5 ppm of the calculated theoretical mass. |
| Preparative/Analytical HPLC | To determine the purity of the final compound. | Purity should typically be >95% for in vitro biological assays. |
Expert Insights and Troubleshooting
-
Alkylation Issues: If the alkylation in Protocol 1 is sluggish, consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). However, exercise caution as stronger bases can lead to side reactions. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete Deprotection: If Boc deprotection is incomplete, increase the reaction time or the concentration of TFA. Ensure complete removal of TFA before the subsequent coupling step, as residual acid will neutralize the DIPEA and inhibit the reaction.
-
Low Coupling Yield: The efficiency of the amide coupling is critical. Ensure the carboxylic acid is fully activated before adding the amine. The use of other coupling reagents like HBTU or EDC/HOBt can be explored if HATU gives suboptimal results. The pH of the reaction mixture should be maintained around 8-9 by the addition of DIPEA.
-
Purification Challenges: PROTACs can sometimes be challenging to purify due to their molecular weight and amphiphilic nature. Reverse-phase HPLC is the most effective method for final purification. A gradient of water/acetonitrile with 0.1% TFA or formic acid is a common mobile phase system.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of PROTACs. Its use allows for a modular and controlled approach to linker construction, enabling the systematic optimization of linker length and composition. The protocols and insights provided in this application note offer a robust framework for researchers to successfully synthesize and characterize novel PROTACs, accelerating the discovery of new therapeutics in the field of targeted protein degradation.
Harnessing the Williamson Ether Synthesis: A Detailed Guide to the Reaction of Tert-butyl (2-iodoethyl)carbamate with Phenolic Hydroxyl Groups
An Application Note and Protocol for Researchers
Abstract
The O-alkylation of phenols with tert-butyl (2-iodoethyl)carbamate represents a cornerstone transformation in medicinal chemistry and synthetic organic chemistry. This reaction, a specialized application of the venerable Williamson ether synthesis, provides a reliable and efficient route to introduce a Boc-protected aminoethyl moiety onto a phenolic core. This linker is a prevalent structural motif in pharmacologically active compounds and serves as a versatile handle for subsequent chemical modifications. This guide offers an in-depth exploration of the reaction's mechanistic underpinnings, a critical analysis of reaction parameters, detailed experimental protocols, and strategies for troubleshooting common challenges.
Introduction: Strategic Importance in Synthesis
The introduction of an aminoethyl ether side chain to a phenolic molecule is a common strategy in drug design. The resulting primary amine, once deprotected, can serve as a key pharmacophoric element, engaging in hydrogen bonding or salt bridge formation with biological targets. Alternatively, it can act as a synthetic handle for further derivatization, such as amide bond formation or reductive amination. This compound is an ideal reagent for this purpose due to two key features:
-
A Primary Alkyl Iodide: The primary carbon atom is sterically unhindered, making it an excellent electrophile for S
N2 reactions and minimizing the competing E2 elimination pathway.[1][2][3] Iodine is an exceptional leaving group, further promoting the desired substitution. -
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions used during the alkylation.[4] It can be readily and cleanly removed under acidic conditions, often with high yield.[5]
This guide will dissect the reaction to provide researchers with the knowledge to optimize this transformation for their specific substrates.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds via the classic Williamson ether synthesis mechanism, which involves two principal steps:
-
Phenoxide Formation: The phenolic proton, which is moderately acidic (pKa ≈ 10), is abstracted by a suitable base. This deprotonation generates a highly nucleophilic phenoxide anion.[6][7]
-
Nucleophilic Substitution (S
N2): The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of this compound.[2] This attack occurs from the backside relative to the carbon-iodine bond, leading to the displacement of the iodide leaving group and the formation of the desired carbon-oxygen bond in a single, concerted step.[2][3]
Figure 1: General mechanism of the Williamson ether synthesis.
Optimizing Reaction Conditions: A Scientist's Guide
The success and yield of this alkylation hinge on the judicious selection of the base, solvent, and temperature. These parameters must be tailored to the specific acidity and steric properties of the phenolic substrate.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | These are the workhorses for this reaction. They are mild, easy to handle, and generally sufficient to deprotonate most phenols without promoting side reactions.[6] Cesium carbonate is more soluble and can accelerate reactions with less reactive substrates. |
| Sodium Hydride (NaH) | An excellent choice for sterically hindered or electron-deficient (less acidic) phenols. NaH is a powerful, non-nucleophilic base that irreversibly generates the phenoxide.[1] Caution: NaH is highly reactive with water and protic solvents; the reaction must be conducted under strictly anhydrous conditions. | |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | A stronger and cheaper alternative to carbonates, but their use can introduce water, potentially lowering yields. Best used in non-aqueous solvent systems if possible.[6] | |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are strongly recommended.[2][6] They effectively solvate the cation (e.g., K⁺) of the base but poorly solvate the phenoxide anion. This leaves the anion "naked" and highly nucleophilic, dramatically accelerating the rate of the S |
| Acetone | A less polar but still effective aprotic solvent, often used with K₂CO₃. It is easier to remove during work-up than DMF or DMSO. | |
| Temperature | Room Temperature to 80 °C | The reaction often proceeds well at room temperature or with gentle heating (50-60 °C).[2] For less reactive phenols, the temperature can be increased, but exceeding 100 °C may increase the likelihood of elimination side reactions. Reaction progress should always be monitored (e.g., by TLC). |
| Stoichiometry | 1.0 eq. Phenol, 1.1-1.5 eq. Alkyl Iodide, 1.5-2.0 eq. Base | A slight excess of the alkylating agent and base is typically used to ensure complete consumption of the often more valuable phenolic starting material. |
Potential Side Reactions and Troubleshooting
While robust, the reaction is not without potential pitfalls. Understanding these competing pathways is key to maximizing the yield of the desired ether.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions).[3][7] While O-alkylation is kinetically favored in polar aprotic solvents, C-alkylation can become a significant side reaction in protic solvents, which solvate and shield the oxygen atom via hydrogen bonding.[7]
-
E2 Elimination: Although this compound is a primary halide, elimination to form N-vinyl-tert-butylcarbamate can be induced by excessively high temperatures or the use of strong, sterically hindered bases.[2][6]
-
Incomplete Reaction: If monitoring reveals significant unreacted starting material, the cause is typically insufficient deprotonation.[6] Consider switching to a stronger base (e.g., from K₂CO₃ to NaH) or increasing the temperature moderately.
Figure 2: Competing reaction pathways for the phenoxide anion.
Detailed Experimental Protocols
The following protocols provide a general framework. Researchers should adjust stoichiometry and conditions based on their specific substrate.
Protocol 1: General Alkylation using Potassium Carbonate
This is the most common and recommended starting point for most phenolic substrates.
Materials:
-
Phenolic substrate (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet
-
Ethyl acetate, deionized water, brine for work-up
Procedure:
-
Setup: Place the phenolic substrate (1.0 mmol) and powdered K₂CO₃ (2.0 mmol) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.
-
Reagent Addition: Add this compound (1.2 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the phenolic starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water (50 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Figure 3: Experimental workflow for phenol alkylation.
Protocol 2: Boc-Group Deprotection
This protocol describes the final step to liberate the primary amine.
Materials:
-
Boc-protected aminoethyl ether (from Protocol 1) (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, brine
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add TFA (2-5 mL, a significant excess) to the solution. The reaction is often accompanied by bubbling (isobutylene and CO₂ evolution).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution!
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine. The product may also be isolated as a salt (e.g., TFA or HCl salt) if desired.
-
Conclusion
The O-alkylation of phenols with this compound is a powerful and versatile method for installing a protected aminoethyl linker. By understanding the SN2 mechanism and carefully controlling the choice of base and solvent, researchers can minimize side reactions and achieve high yields of the desired ether. This application note provides the theoretical foundation and practical protocols necessary to successfully implement this critical transformation in a drug discovery or chemical synthesis program.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl (2-iodoethyl)carbamate
Introduction: A Versatile Building Block for N-Alkylated Peptidomimetics
In the landscape of drug discovery and materials science, peptidomimetics, particularly N-substituted glycine oligomers or "peptoids," have emerged as a compelling class of molecules.[1] Their structural distinction, with side chains appended to the backbone nitrogen instead of the α-carbon, confers remarkable resistance to proteolytic degradation—a significant advantage over their natural peptide counterparts.[2] The modular and straightforward "submonomer" solid-phase synthesis of peptoids allows for the incorporation of a vast diversity of side chains, enabling the fine-tuning of their biological activity and physical properties.[3]
This guide provides a comprehensive protocol for the solid-phase synthesis of N-substituted glycine oligomers using tert-butyl (2-iodoethyl)carbamate as a key submonomer. This reagent is particularly valuable for introducing a protected primary amine functionality via an ethyl linker on the backbone nitrogen. The tert-butyloxycarbonyl (Boc) protecting group is stable under the coupling conditions and can be readily removed during the final cleavage from the solid support, revealing a primary amine for further functionalization, such as labeling or conjugation. The higher reactivity of the iodo group on this reagent compared to commonly used bromo- or chloro-analogues allows for efficient and rapid displacement reactions on the solid support.[4]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established principles of solid-phase synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
Core Principles: The Submonomer Approach
The solid-phase synthesis of peptoids via the submonomer method is an elegant and highly efficient two-step iterative process performed on a solid support, typically a resin bead.[5]
-
Acylation: The secondary amine on the resin-bound growing chain is acylated with a haloacetic acid, most commonly bromoacetic acid, activated by a carbodiimide.
-
Nucleophilic Displacement: The resulting α-haloacetamide is then subjected to nucleophilic substitution by a primary amine "submonomer," which introduces the desired side chain.
This cycle is repeated to build the desired peptoid sequence. The use of this compound falls within the nucleophilic displacement step, where its primary amine displaces the halogen to form the N-substituted glycine monomer.
Experimental Workflow: A Visual Guide
The overall workflow for a single monomer incorporation using this compound is depicted below.
References
- 1. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 4. byjus.com [byjus.com]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cleavage: A Detailed Guide to the Deprotection of the Boc Group from Tert-butyl (2-iodoethyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules within the pharmaceutical industry. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile removal under acidic conditions.[1][2][3] However, the deprotection of Boc-protected amines, such as tert-butyl (2-iodoethyl)carbamate and its derivatives, requires a nuanced understanding of the available methodologies to ensure high yields and avoid unwanted side reactions, especially given the presence of a potentially labile iodo substituent. This guide provides an in-depth exploration of the common and alternative methods for Boc deprotection, offering detailed protocols and the rationale behind experimental choices.
The Boc Group: A Chemist's Versatile Shield
The Boc group's popularity lies in its ability to mask the nucleophilicity of an amine, rendering it stable to a wide range of non-acidic reagents.[2][3] This allows for selective transformations at other sites within a molecule. When the synthetic sequence requires the amine to be revealed, the Boc group can be efficiently cleaved.
The general mechanism for acid-catalyzed Boc deprotection involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4][5]
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5] The liberated amine is then typically protonated by the excess acid to form an ammonium salt.[4]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Method 1: The Workhorse - Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[6][7][8] It is typically used neat or as a solution in a chlorinated solvent like dichloromethane (DCM).[6][9]
Causality Behind Experimental Choices
-
Solvent: Dichloromethane is a common choice as it is a good solvent for many organic compounds and is relatively inert to TFA.
-
Concentration: A 25-50% solution of TFA in DCM is often sufficient for complete deprotection at room temperature.[6] For more resistant substrates, neat TFA can be used.
-
Scavengers: The tert-butyl cation generated during the reaction is a potent electrophile and can lead to side reactions, particularly with electron-rich aromatic rings or sulfur-containing residues.[5][10][11] While less of a concern for this compound itself, for derivatives with sensitive functional groups, scavengers like triethylsilane or anisole can be added to trap the tert-butyl cation.
Detailed Protocol: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the this compound derivative in dichloromethane (DCM) (approximately 0.1-0.2 M).
-
Acid Addition: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA) dropwise. For sensitive substrates, the reaction can be performed at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product will be the trifluoroacetate salt of the amine. If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution) before extraction.
-
Caption: Workflow for TFA-mediated Boc deprotection.
Method 2: The Alternative - Hydrochloric Acid (HCl)
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another widely used reagent for Boc deprotection.[12][13][14] It offers a different reactivity profile and can be advantageous in certain situations.
Causality Behind Experimental Choices
-
Solvent System: A 4M solution of HCl in 1,4-dioxane is a commercially available and commonly used reagent.[12][13][14] Methanol can also be used as a solvent.
-
Selectivity: In some cases, HCl in dioxane has been shown to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers, which might be relevant for complex derivatives.[12][13]
-
Reaction Time: Reactions with HCl in dioxane are often complete within 30 minutes to a few hours at room temperature.[12][13]
Detailed Protocol: HCl-Mediated Boc Deprotection
-
Dissolution: Dissolve the this compound derivative in a minimal amount of a suitable solvent like dioxane or methanol.
-
Acid Addition: Add a 4M solution of HCl in dioxane to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, the product, the hydrochloride salt of the amine, may precipitate from the reaction mixture. If so, it can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
-
To obtain the free amine, the salt can be neutralized with a suitable base and extracted.
-
Considerations for the Iodo-Substituent
The presence of an iodine atom on the ethyl chain introduces potential side reactions that must be considered, especially under strongly acidic and/or elevated temperature conditions.
-
Elimination: Under harsh conditions, elimination of HI could occur to form the corresponding vinyl carbamate, although this is less likely under the standard, mild conditions for Boc deprotection.
-
Substitution: The iodide is a good leaving group, and nucleophilic attack by other species present in the reaction mixture is a possibility, though the primary amine product is the most likely nucleophile, which could lead to dimerization or polymerization.
To minimize these risks, it is crucial to perform the deprotection at or below room temperature and to monitor the reaction closely to avoid prolonged exposure to acidic conditions.
Milder and Alternative Deprotection Strategies
For substrates that are sensitive to strong acids, several milder methods for Boc deprotection have been developed.[15]
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) or zinc bromide can effect Boc deprotection under neutral conditions.[6][16] TMSI is particularly effective, though it should be handled with care.[6]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, either in a suitable solvent or neat.[15][16] This method is generally less common and requires careful optimization to avoid decomposition of the substrate.
-
Iodine-Mediated Deprotection: Catalytic amounts of iodine have been reported to mediate the deprotection of N-Boc groups under neutral, solvent-free conditions or in a solvent.[16][17]
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Potential Issues for Iodo-Derivatives |
| TFA | TFA, DCM | 0°C to RT, 1-2 h | Highly effective, volatile reagents | Potential for acid-catalyzed side reactions |
| HCl | 4M HCl in Dioxane | RT, 0.5-4 h | Good selectivity, readily available | Potential for acid-catalyzed side reactions |
| TMSI | TMSI, DCM | RT, 12-24 h | Neutral conditions, good for acid-sensitive substrates | TMSI is moisture-sensitive |
| Thermal | Heat | High temperatures | Avoids acidic reagents | Potential for decomposition and elimination |
Conclusion
The deprotection of the Boc group from this compound derivatives is a critical step in many synthetic routes. While standard acidic conditions using TFA or HCl are generally effective, a careful consideration of the substrate's stability and the potential for side reactions involving the iodo group is paramount. By understanding the mechanisms and having a repertoire of protocols, from the robust acidic methods to milder alternatives, researchers can confidently and efficiently unveil the desired amine functionality, paving the way for the next steps in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with Tert-butyl (2-iodoethyl)carbamate
Abstract: This technical guide provides a comprehensive overview of analytical methodologies for monitoring chemical reactions involving Tert-butyl (2-iodoethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document details practical and robust protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights, enabling reliable and reproducible reaction monitoring.
Introduction: The Role of this compound in Synthesis
This compound is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. Its structure incorporates a Boc-protected amine and a primary alkyl iodide, making it an ideal building block for introducing a protected aminoethyl moiety. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a component of the linker that connects a target protein ligand to an E3 ligase ligand.[1][2][3]
The success of syntheses involving this reagent hinges on the ability to accurately monitor the progress of the reaction. Incomplete reactions, or the formation of side products, can complicate purification and compromise the yield and purity of the desired product. This guide provides detailed protocols for the most common and effective analytical techniques to monitor N-alkylation reactions with this compound.
Reaction Overview: N-Alkylation
The primary reactivity of this compound lies in the susceptibility of the carbon-iodine bond to nucleophilic substitution (SN2).[4] A typical reaction involves the alkylation of a primary or secondary amine, a thiol, or another suitable nucleophile.
Thin-Layer Chromatography (TLC): Rapid Reaction Screening
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[5] It allows for the simultaneous visualization of starting materials, products, and potential byproducts, providing a quick assessment of reaction completion.
Principle of Separation
The separation on a silica gel TLC plate is based on polarity. This compound is a moderately polar compound. The N-alkylated product will typically have a different polarity, often higher, depending on the nature of the nucleophile. This difference in polarity allows for their separation using an appropriate mobile phase.
Causality of Method Design
-
Stationary Phase: Silica gel is the standard choice due to its ability to separate a wide range of organic compounds based on polarity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio is optimized to achieve good separation, ideally with Rf values between 0.2 and 0.8 for the compounds of interest. For Boc-protected amines, solvent systems containing ethyl acetate and hexane are very common.[6][7]
-
Visualization: Since the starting material and many potential products are not colored, a visualization agent is required. UV light (254 nm) can be used if the compounds are UV-active. However, staining is generally more reliable. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many organic functional groups. Ninhydrin stain is particularly useful for detecting the disappearance of a primary or secondary amine starting material, or the appearance of a deprotected amine byproduct.[8]
Step-by-Step Protocol for TLC Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of the starting materials (this compound and the nucleophile) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create reference spots.
-
Prepare a co-spot by mixing the starting material solutions.
-
Dilute a small aliquot of the reaction mixture in the same solvent.
-
Using a capillary tube, spot the starting materials, the co-spot, and the reaction mixture on the baseline.
-
-
Development:
-
Prepare the mobile phase. A good starting point is a 7:3 mixture of hexane and ethyl acetate.
-
Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the baseline on the TLC plate.
-
Place the TLC plate in the chamber and cover it. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Prepare a potassium permanganate stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Dip the plate into the stain and gently heat with a heat gun until yellow/brown spots appear against a purple/pink background.
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot.
-
Monitor the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane.
-
| Compound | Expected Polarity | Expected Rf in Hexane/EtOAc (7:3) |
| This compound | Moderately Polar | ~0.4 - 0.6 |
| Amine/Thiol Nucleophile | Variable | Dependent on structure |
| N-Alkylated Product | Variable (often more polar) | Typically lower than the starting carbamate |
Note: The exact Rf values will depend on the specific nucleophile and reaction conditions.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
HPLC is a powerful technique for the quantitative monitoring of reactions, providing detailed information on the consumption of reactants, formation of products, and the presence of impurities.[5][8] Reversed-phase HPLC is the most suitable method for analyzing this compound and its reaction products.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically C18) is non-polar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times. The Boc-protected starting material is relatively hydrophobic and will have a longer retention time than more polar products or deprotected byproducts.[5]
Causality of Method Design
-
Column: A C18 column is the workhorse for reversed-phase chromatography and provides excellent separation for a wide range of organic molecules, including carbamates.[8]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.
-
Detection: The carbamate functional group has a weak chromophore. UV detection at a low wavelength, typically between 210-220 nm, is recommended to achieve good sensitivity.[8]
Step-by-Step Protocol for HPLC Analysis
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 15 minutes, then re-equilibrate at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product by injecting standards of each.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
The percentage conversion can be calculated based on the relative peak areas.
-
HPLC analysis workflow for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is a powerful tool for confirming the structure of the product and for monitoring the reaction in situ. Both ¹H and ¹³C NMR can provide valuable information.
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift. By observing the changes in chemical shifts and the appearance of new signals, the conversion of starting materials to products can be tracked.
Causality of Method Design
-
¹H NMR: This is the most common NMR technique for reaction monitoring. The disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product can be readily observed. Key signals to monitor for this compound are the methylene protons adjacent to the iodine and the nitrogen.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecules. The chemical shifts of the carbons directly involved in the reaction (e.g., the carbon bearing the iodine) will change significantly upon product formation.
-
Solvent: A deuterated solvent that dissolves all reaction components is required. Chloroform-d (CDCl₃) is a common choice for many organic reactions.
Protocol for NMR Analysis
-
Sample Preparation (for endpoint analysis):
-
Work up a small aliquot of the reaction mixture.
-
Purify the crude product using flash chromatography.
-
Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Spectral Interpretation:
-
Starting Material (this compound):
-
¹H NMR (CDCl₃): The following are approximate chemical shifts: δ ~4.9 (br s, 1H, NH), δ 3.4-3.5 (m, 2H, -CH₂-NH-), δ 3.2-3.3 (t, 2H, I-CH₂-), δ 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (predicted): δ ~155.5 (C=O), δ ~80.0 (-C(CH₃)₃), δ ~46.0 (-CH₂-NH-), δ ~28.3 (-C(CH₃)₃), δ ~5.0 (I-CH₂-).
-
-
Product:
-
The signal for the methylene group adjacent to the iodine (I-CH₂-) at ~3.2-3.3 ppm will disappear.
-
New signals corresponding to the newly formed C-N or C-S bond will appear, typically shifted upfield compared to the starting iodoalkane.
-
The chemical shift of the methylene group adjacent to the carbamate nitrogen (-CH₂-NH-) will also likely shift.
-
-
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the starting material and the final product. It can be used in conjunction with HPLC (LC-MS) for online reaction monitoring or for the analysis of isolated compounds.
Principle of Analysis
MS measures the mass-to-charge ratio (m/z) of ions. Molecules are ionized and then separated based on their m/z. The resulting mass spectrum provides information about the molecular weight and, through fragmentation patterns, the structure of the compound.
Causality of Method Design
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like carbamates. It typically produces a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
LC-MS: Coupling HPLC with MS allows for the separation of reaction components before they enter the mass spectrometer. This is extremely powerful for identifying components of a complex reaction mixture.
-
GC-MS: Direct analysis by GC-MS is generally not recommended for this compound due to the thermal lability of carbamates.[9] Derivatization may be required to make the analyte more volatile and thermally stable.[10]
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
LC-MS Conditions: Use the same HPLC conditions as described previously, with the eluent from the column directed into the ESI source of the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Starting Material (this compound): Molecular Weight = 271.10 g/mol . Expect to observe ions such as [M+H]⁺ at m/z 272.1 and [M+Na]⁺ at m/z 294.1.
-
Product: Calculate the expected molecular weight of the N-alkylated product and look for the corresponding [M+H]⁺ and [M+Na]⁺ ions.
-
Fragmentation: The Boc group is prone to fragmentation, often showing a characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da). Cleavage of the C-I bond is also a likely fragmentation pathway.
-
Expected MS fragmentation pathways.
Conclusion
The successful synthesis of molecules using this compound relies on the careful monitoring of reaction progress. This guide provides a suite of robust analytical methods, including TLC, HPLC, NMR, and MS, to enable researchers to effectively track their reactions, identify products, and ensure the purity of their target compounds. By understanding the principles behind each technique and following the detailed protocols, scientists can confidently advance their research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. scispec.co.th [scispec.co.th]
- 10. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of linkers from Tert-butyl (2-iodoethyl)carbamate
An Application Note and Protocol for the Large-Scale Synthesis of Amine-Terminated Linkers from Tert-butyl (2-iodoethyl)carbamate
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of versatile amine-terminated linkers, utilizing this compound as a key starting material. The protocols and insights contained herein are designed to ensure scientific integrity, scalability, and reproducibility.
Introduction: The Critical Role of Linkers and this compound
In modern therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the stability, solubility, and release mechanism of the payload.[1][2] The synthesis of these linkers requires robust, scalable, and versatile chemical strategies.
This compound (CAS: 122234-46-2) has emerged as an invaluable building block for this purpose.[3][4][5] It features two key functionalities:
-
A reactive primary iodide: An excellent leaving group, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., phenols, thiols, amines), allowing for the facile introduction of diverse chemical moieties.
-
A Tert-butyloxycarbonyl (Boc)-protected amine: This carbamate protecting group effectively masks the reactivity of the primary amine, preventing it from engaging in unwanted side reactions during the initial coupling step.[6][7] The Boc group is stable under many reaction conditions but can be removed efficiently under acidic conditions to liberate the primary amine for subsequent conjugation.[6][8]
This guide details a two-stage process for the large-scale synthesis of a generic linker, focusing on the nucleophilic substitution reaction followed by Boc deprotection, yielding a terminal amine ready for further functionalization.
Principle of the Synthesis: A Two-Stage Approach
The synthesis strategy is bifurcated into two primary stages: (1) Nucleophilic substitution to form the core linker structure, and (2) Acid-mediated deprotection to unmask the terminal amine.
Stage 1: Nucleophilic Substitution. The process begins with the reaction of this compound with a chosen nucleophile (Nu-H). The nucleophilic atom attacks the carbon atom bearing the iodine, displacing the iodide ion in a classic SN2 reaction. This step is typically facilitated by a non-nucleophilic base to deprotonate the nucleophile, enhancing its reactivity.
Stage 2: Boc Deprotection. Once the Boc-protected linker is synthesized and purified, the terminal amine is revealed by removing the Boc group. This is achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The acid protonates the carbamate, which then fragments into the protonated amine, carbon dioxide, and isobutylene.
Below is a diagram illustrating the general synthetic pathway.
Caption: General Synthetic Pathway.
Detailed Protocol for Large-Scale Synthesis
This protocol provides a generalized procedure for the reaction of this compound with a phenolic nucleophile as a representative example. Quantities can be scaled linearly, with appropriate adjustments for heat transfer and mixing in larger reactors.
Part A: Synthesis of Boc-Protected Linker Intermediate
Objective: To synthesize Tert-butyl (2-(4-(hydroxymethyl)phenoxy)ethyl)carbamate.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equiv. |
| This compound | 122234-46-2 | 271.10 | 271.1 g (1.0 mol) | 1.0 |
| 4-Hydroxybenzyl alcohol | 623-05-2 | 124.14 | 136.6 g (1.1 mol) | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 488.7 g (1.5 mol) | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 2.5 L | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 5.0 L | - |
| Brine (Saturated NaCl solution) | - | - | 2.0 L | - |
| Deionized Water | 7732-18-5 | - | 5.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | 100 g | - |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Large filtration funnel (Büchner funnel) and vacuum flask.
-
Rotary evaporator with a large-capacity flask.
-
Heating/cooling circulator for the reactor jacket.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Set the jacket temperature to 25 °C.
-
Reagent Addition:
-
To the reactor, add 4-Hydroxybenzyl alcohol (136.6 g, 1.1 mol) and anhydrous DMF (2.5 L). Stir until fully dissolved.
-
Add Cesium Carbonate (488.7 g, 1.5 mol) to the solution. The mixture will become a slurry.
-
-
Initiation of Reaction:
-
Add this compound (271.1 g, 1.0 mol) to the slurry in one portion.
-
Increase the reactor temperature to 65 °C and maintain for 12-16 hours.
-
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 30% Ethyl Acetate in Hexane.
-
LC-MS: Check for the disappearance of the starting material, this compound.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the reactor to 20 °C.
-
Slowly pour the reaction mixture into a separate vessel containing 5.0 L of deionized water with stirring. This will precipitate some inorganic salts.
-
Transfer the aqueous mixture to a large separatory funnel. Extract the product with Ethyl Acetate (3 x 1.5 L).
-
Combine the organic layers and wash with deionized water (2 x 1.0 L) followed by brine (1 x 2.0 L).
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (100 g), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
For large-scale operations, purification via recrystallization is preferred over chromatography.[9]
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of Ethyl Acetate and Heptane).
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 75-85%.
-
Part B: Boc Deprotection of the Linker Intermediate
Objective: To synthesize 2-(4-(hydroxymethyl)phenoxy)ethan-1-amine.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Scale) | Notes |
| Boc-Protected Linker (from Part A) | - | 267.32 | 267.3 g (1.0 mol) | - |
| Dichloromethane (DCM) | 75-09-2 | - | 2.0 L | Anhydrous |
| Trifluoroacetic Acid (TFA) | 76-05-1 | - | 770 mL (10.0 mol) | Corrosive, handle in a fume hood |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~4.0 L | For neutralization |
| Diethyl Ether or MTBE | 60-29-7 | - | 2.0 L | For final product precipitation/washing |
Procedure:
-
Reaction Setup: In a clean, dry 5 L reactor equipped with a stirrer and nitrogen inlet, dissolve the Boc-protected linker (267.3 g, 1.0 mol) in Dichloromethane (2.0 L).
-
Deprotection:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (770 mL, 10.0 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
IPC: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar product spot.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Re-dissolve the residue in a minimal amount of DCM (~500 mL).
-
Cool the solution in an ice bath and slowly add it to a vigorously stirred, cold solution of saturated sodium bicarbonate until the pH of the aqueous layer is ~8-9. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with DCM (3 x 1.0 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final amine-terminated linker.
-
For higher purity, the product can be precipitated as its HCl salt by dissolving the free amine in diethyl ether and bubbling dry HCl gas through it.
-
Expected Yield: 85-95%.
-
Experimental Workflow and Rationale
Visualization of the Workflow
Caption: Step-by-step experimental workflow.
Expertise & Causality Behind Experimental Choices
-
Choice of Base (Cs₂CO₃): For SN2 reactions with phenolic nucleophiles, cesium carbonate is often superior to more common bases like K₂CO₃. Its high solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the phenoxide, lead to faster reaction rates and higher yields at moderate temperatures.
-
Solvent Selection (DMF): Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the ionic intermediates and reactants, does not interfere with the SN2 mechanism, and has a high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion.
-
Temperature Control: The coupling reaction is heated to 65 °C to ensure a reasonable reaction rate without causing significant decomposition of the carbamate. The deprotection step is initiated at 0 °C because the reaction is highly exothermic; this controlled addition prevents overheating and potential side reactions.
-
Purification Strategy: On a large scale, chromatography is often impractical and expensive. Recrystallization is a more economical and scalable method for achieving high purity.[9][10] The choice of a solvent/anti-solvent system (e.g., EtOAc/Heptane) is critical and must be optimized to maximize recovery and purity.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, rigorous analytical checks must be implemented at each stage.
-
In-Process Controls (IPCs): Regular monitoring by LC-MS is crucial. It confirms the consumption of starting materials and the formation of the desired product, preventing the premature or unnecessarily prolonged running of a reaction.
-
Final Product Characterization: The identity, purity, and structure of the final amine-terminated linker must be unequivocally confirmed.
-
¹H and ¹³C NMR: Provides the structural fingerprint of the molecule. Key validation points include the disappearance of the Boc group's characteristic signal (~1.45 ppm, 9H singlet in ¹H NMR) and the appearance of amine-adjacent proton signals after deprotection.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, matching the theoretical mass.
-
HPLC: Determines the purity of the final product, which should typically be >95% for use in subsequent GMP-level applications.
-
Applications and Further Functionalization
The synthesized amine-terminated linkers are versatile platforms for creating advanced bioconjugates.[11][12] The primary amine can be readily functionalized through various well-established reactions:
-
Amide Bond Formation: Reacting the amine with an activated carboxylic acid (e.g., NHS ester) to attach payloads or other linker components.[13]
-
Carbamate Formation: Reaction with chloroformates to create carbamate-linked structures.[1][14]
-
Reductive Amination: Coupling with aldehydes or ketones to form secondary amines.
These functionalized linkers are central to the construction of ADCs, where they connect a cytotoxic drug to a monoclonal antibody, and PROTACs, where they bridge a target-binding ligand and an E3 ligase ligand.[3][15]
Safety Precautions
-
Chemical Handling: this compound is an alkylating agent and should be handled with care. Trifluoroacetic acid is highly corrosive and volatile. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pressure and Gas Evolution: The neutralization of TFA with sodium bicarbonate generates a large volume of CO₂ gas. This step must be performed slowly in an open or vented vessel to avoid pressure buildup.
-
Solvent Hazards: Organic solvents like DMF, DCM, and Ethyl Acetate are flammable and have associated health risks. Avoid inhalation and skin contact.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kimia [kimiacorp.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. susupport.com [susupport.com]
- 12. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable carbamate linkers for controlled protein delivery from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with Tert-butyl (2-iodoethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and purity of alkylation reactions utilizing Tert-butyl (2-iodoethyl)carbamate. As a key reagent in introducing a protected ethylamine moiety, its successful application is critical in multi-step syntheses. This resource addresses common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by empirical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction with this compound is showing low to no conversion of my starting amine. What are the likely causes?
Low or no product yield often points to fundamental issues with the reaction setup and conditions. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon bearing the iodide.[1] Several factors can impede this process:
-
Insufficient Basicity: A base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydroiodic acid (HI) byproduct that forms, which would otherwise protonate and deactivate the starting amine. If your amine is used as a salt (e.g., hydrochloride), additional base is required.
-
Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the amine nucleophile, leaving it more available to react.
-
Low Reaction Temperature: While starting at room temperature is a common practice, many alkylations, especially with less nucleophilic amines, require heating to overcome the activation energy of the reaction.
-
Poor Reagent Quality: Ensure your this compound and amine are pure and the solvent is anhydrous, as water can interfere with the reaction, particularly if using strong, water-sensitive bases like sodium hydride (NaH).
Q2: I'm observing a significant amount of a side product with a mass corresponding to the loss of HI from the starting material. What is this side product and how can I prevent its formation?
This side product is likely N-Boc-aziridine , resulting from an intramolecular SN2 reaction where the carbamate's nitrogen atom attacks the carbon bearing the iodide.[2] This is a common and often competitive reaction pathway.
Mechanism of N-Boc-Aziridine Formation:
Caption: Intramolecular cyclization leading to N-Boc-aziridine.
Strategies to Minimize Aziridine Formation:
-
Increase Nucleophile Concentration: Favor the intermolecular reaction (your desired alkylation) by using a higher concentration of your amine nucleophile.
-
Control Basicity: While a base is necessary, a very strong base or a large excess can favor the intramolecular cyclization. A moderately strong, non-nucleophilic base is often ideal.
-
Temperature Management: Higher temperatures can sometimes favor the intramolecular pathway. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: My primary amine is undergoing double alkylation. How can I favor mono-alkylation?
A common issue in the alkylation of primary amines is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[3]
Strategies for Selective Mono-alkylation:
-
Stoichiometry Control: Use an excess of the primary amine relative to the this compound. This statistically favors the alkylating agent reacting with the more abundant primary amine. However, this can complicate purification.
-
Slow Addition: Adding the this compound slowly to the reaction mixture maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.
-
Choice of Base: Certain bases have been shown to promote mono-alkylation. Cesium carbonate (Cs₂CO₃) is often cited for its effectiveness in this regard.[4]
Q4: What are the recommended starting conditions for a typical alkylation with this compound?
A good starting point for optimization is crucial. Below is a general protocol that can be adapted for your specific amine.
General Experimental Protocol for N-Alkylation:
-
To a stirred solution of your amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M), add a suitable base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 2.5 eq.).
-
Add this compound (1.1-1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, then heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Caption: General workflow for N-alkylation reactions.
Data-Driven Optimization
The choice of base and solvent significantly impacts reaction yield. Below is a table summarizing the results of a study on the N-alkylation of aniline with benzyl alcohol, which serves as a good model for understanding the relative efficacy of different bases. While the electrophile is different, the principles governing the role of the base are transferable.
| Entry | Catalyst | Base | Yield (%) |
| 1 | 2b | tBuOK | 80 |
| 2 | 2b | Cs₂CO₃ | 62 |
| 3 | 2b | K₂CO₃ | 33 |
| 4 | 2b | KOH | 58 |
Data adapted from a comparative study on N-alkylation catalysts and bases.[5]
This data suggests that stronger bases like potassium tert-butoxide (tBuOK) can provide higher yields, but for substrates prone to side reactions, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may offer a better balance of reactivity and selectivity.[5]
Advanced Troubleshooting
Q5: My amine is sterically hindered and the reaction is very slow. What can I do?
Steric hindrance around the nitrogen atom can significantly slow down the SN2 reaction.[6] In such cases, more forcing conditions are often necessary:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like DMF or dioxane may be required.
-
Stronger, Less Hindered Bases: A strong base like sodium hydride (NaH) can be effective in deprotonating a hindered amine.
-
Longer Reaction Times: Be prepared for the reaction to take significantly longer, from several hours to days.
Q6: I'm having difficulty purifying my Boc-protected secondary amine product. Any suggestions?
Purification can be challenging due to the similar polarities of the product and any unreacted starting amine or over-alkylated byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Acid/Base Extraction: If there is a significant difference in the basicity of your product and impurities, an acid wash can be used to selectively extract the more basic components into an aqueous layer. However, be cautious as the Boc group can be labile to strong acids. A dilute acid wash (e.g., 1M citric acid) is recommended.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Side Reactions of Tert-butyl (2-iodoethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions and experimental challenges encountered when using Tert-butyl (2-iodoethyl)carbamate (CAS 122234-46-2), a critical reagent for introducing a Boc-protected two-carbon aminoethyl spacer.[1][2][3][4] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical laboratory issues.
Part 1: Reagent Stability and Handling FAQs
This section addresses issues arising from the reagent itself, as improper handling or storage is a primary source of downstream reaction failure.
Question 1: My bottle of this compound has a yellow or brownish tint. Is it still usable?
Answer: A yellow to brown discoloration is a common sign of degradation. The primary cause is the slow liberation of molecular iodine (I₂) due to light sensitivity and potential thermal instability. While minor discoloration may not completely inhibit your reaction, it indicates the presence of impurities that can lower yields and complicate purification.
-
Causality: Alkyl iodides are the most reactive of the alkyl halides but are also the least stable. The C-I bond is relatively weak and can undergo homolytic cleavage when exposed to light or heat, generating radical species and eventually I₂.
-
Recommendation: For reactions sensitive to stoichiometry or requiring high purity, it is strongly advised to use a fresh or purified batch of the reagent. If you must proceed, consider a rapid purification by dissolving the reagent in a minimal amount of dichloromethane, passing it through a small plug of basic alumina or silica gel, and immediately using the filtrate after solvent evaporation under reduced pressure.
Question 2: How should I properly store this compound?
Answer: Proper storage is critical to maintain the reagent's integrity.
| Storage Condition | Rationale |
| Temperature | Store at 2-8°C (refrigerated). |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). |
| Light | Protect from light by using an amber vial or wrapping the container in aluminum foil. |
| Moisture | Ensure the container is tightly sealed to prevent hydrolysis. |
Part 2: Troubleshooting N-Alkylation Side Reactions
This is the most common application for this reagent and also the source of the most frequent issues. The desired reaction is typically an Sₙ2 substitution where a nucleophile (like a primary or secondary amine) displaces the iodide.
Question 3: My N-alkylation reaction has stalled, resulting in low yield and recovery of my starting amine. A major byproduct is observed on TLC/LC-MS. What is the likely cause?
Answer: The most probable side reaction is a base-induced E2 elimination of hydrogen iodide (HI) from your alkylating agent, this compound. This elimination reaction forms the unreactive byproduct, Tert-butyl vinylcarbamate.[5][6][7][8]
-
Mechanism: Strong or sterically hindered bases can preferentially abstract a proton from the carbon adjacent to the iodine (the β-carbon) instead of promoting the desired nucleophilic attack. This concerted process expels the iodide leaving group and forms a double bond.[6][7][8]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong, non-nucleophilic bases like DBU or bulky amine bases like DIPEA are common culprits. Switch to a milder, inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonate bases are sufficiently strong to deprotonate most amine nucleophiles without aggressively promoting the E2 pathway.
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C and only warm if necessary. Higher temperatures disproportionately favor elimination over substitution.[6]
-
Consider the Bromide Analog: If elimination persists, switching to Tert-butyl (2-bromoethyl)carbamate can be an effective strategy. Although less reactive in Sₙ2 reactions, it is significantly less prone to E2 elimination.[9]
-
References
- 1. Kimia [kimiacorp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
stability issues of Tert-butyl (2-iodoethyl)carbamate under basic conditions
Technical Support Center: Tert-butyl (2-iodoethyl)carbamate
A Guide to Understanding and Mitigating Stability Issues Under Basic Conditions
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand the challenges researchers face when working with reactive intermediates. This document is designed to provide in-depth insights, troubleshooting strategies, and validated protocols to help you successfully utilize this versatile reagent while navigating its inherent instability in the presence of bases.
Core Issue: The Inherent Instability
This compound is a bifunctional molecule containing a Boc-protected amine and a primary alkyl iodide. While the tert-butoxycarbonyl (Boc) protecting group is generally stable under most basic conditions, the molecule's structure predisposes it to a rapid, base-mediated intramolecular SN2 reaction.[1][2][3] The primary iodide is an excellent leaving group, and the adjacent carbamate nitrogen, upon deprotonation by a base, becomes a potent internal nucleophile.
This leads to the formation of a stable, five-membered transition state, resulting in the rapid formation of N-Boc-aziridine. This intramolecular cyclization is often the dominant reaction pathway and the primary source of stability issues and failed intermolecular reactions.[4][5]
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with a nitrogen nucleophile is giving very low yield, and I'm recovering most of my nucleophile. What is happening?
A: This is the most common issue encountered. The problem is a competition between your desired intermolecular SN2 reaction and the much faster intramolecular SN2 cyclization. Even weak bases, including your amine nucleophile itself, can deprotonate the carbamate nitrogen, initiating the formation of N-Boc-aziridine. Once formed, this aziridine is significantly less electrophilic than the starting alkyl iodide, and the reaction stalls. The rate of the intramolecular reaction is kinetically favored due to the proximity of the reacting centers (a high effective molarity).
Q2: I see a major byproduct in my reaction with a mass that corresponds to the loss of HI. Is this the N-Boc-aziridine?
A: Yes, it is highly probable. Both N-Boc-aziridine (C₇H₁₃NO₂) and the alternative E2 elimination product, N-Boc-vinylamine, have the same molecular weight (143.19 g/mol ). However, the 5-membered ring transition state for the intramolecular cyclization is sterically and electronically favored over the E2 elimination pathway. You can confirm the identity of the byproduct using ¹H NMR spectroscopy, where the aziridine protons will appear as a characteristic singlet or a tight AA'BB' system around 2.0-2.5 ppm, which is distinct from the vinylic protons of the elimination product.
Q3: How can I suppress the formation of N-Boc-aziridine and favor my desired intermolecular reaction?
A: The key is to manage the reaction conditions to favor the intermolecular pathway.
-
Choice of Base: If your nucleophile is not basic enough to drive the reaction, and an additional base is required, use a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge®) or a solid-supported base that has lower solubility. Inorganic bases like cesium carbonate (Cs₂CO₃) can sometimes be effective as they also participate in halogen-atom transfer processes that can favor certain coupling reactions.[6][7]
-
Order of Addition & Temperature: The most effective strategy is to add the this compound slowly, at low temperature (e.g., 0 °C to -20 °C), to a solution already containing a high concentration of your external nucleophile. This ensures that the alkyl iodide is more likely to encounter an external nucleophile before it has a chance to cyclize.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions. They will solvate the counter-ion of your nucleophile, increasing its reactivity.
Q4: Is there a risk of cleaving the Boc protecting group under my basic reaction conditions?
A: The Boc group is generally robust towards a wide range of basic and nucleophilic conditions.[1][2] Cleavage typically requires strong acids. However, it is not completely inert. Very strong bases (e.g., alkoxides like t-BuOK) combined with elevated temperatures (>80 °C) can lead to Boc cleavage.[8][9] For most standard alkylation reactions performed at or below room temperature, Boc deprotection is not a significant concern.
Q5: What are the recommended storage conditions for this compound?
A: Due to its sensitivity, proper storage is critical. The compound should be stored in a freezer at or below -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. Alkyl iodides can be light-sensitive, and trace amounts of moisture or basic impurities on glassware can initiate degradation over time.
Troubleshooting Guide
This workflow is designed to help you diagnose and resolve common issues encountered during reactions with this compound.
Summary of Issues and Solutions
| Observed Problem | Probable Cause | Recommended Solution |
| Low or no product formation; starting nucleophile remains. | Dominant intramolecular cyclization to form N-Boc-aziridine. | Lower the reaction temperature (0 °C to -20 °C). Add the alkyl iodide slowly to a solution of the nucleophile. Increase the concentration of the external nucleophile. |
| Major byproduct observed with M-HI. | Formation of N-Boc-aziridine. | Confirm structure via NMR. Implement the solutions for the first problem. If a base is required, switch to a non-nucleophilic or solid-supported base. |
| Complete consumption of starting material but multiple products. | A combination of aziridination, elimination, and potentially Boc-cleavage. | This indicates the reaction conditions are too harsh. Drastically lower the temperature and use a milder base. Re-purify the starting materials to remove any acidic or basic impurities. |
| Starting material appears discolored or oily before use. | Degradation during storage. | Discard the reagent. Ensure future batches are stored at -20°C under an inert atmosphere and protected from light. |
Validated Experimental Protocols
Protocol 1: Alkylation using a Strong, Non-basic Nucleophile (e.g., Sodium Azide)
This protocol serves as a baseline for conditions where intramolecular cyclization is less competitive.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium azide (1.5 equivalents) and anhydrous DMF (0.2 M relative to the alkyl iodide).
-
Reaction: Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold sodium azide suspension over 15 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting alkyl iodide is consumed.
-
Workup: Quench the reaction by pouring it into cold water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Aziridination with a Basic Nucleophile (e.g., a Secondary Amine)
This protocol is optimized to favor the intermolecular reaction over the competing intramolecular cyclization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add the secondary amine nucleophile (2.0 equivalents), a non-nucleophilic base if required (e.g., K₂CO₃, 1.5 equivalents), and anhydrous acetonitrile (0.1 M).
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Slow Addition: Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile. Add this solution to the dropping funnel and add it dropwise to the vigorously stirred, cold reaction mixture over 1-2 hours.
-
Reaction: Maintain the reaction temperature at -10 °C for 2 hours after the addition is complete, then allow it to warm slowly to 0 °C. Hold at 0 °C for an additional 4-6 hours.
-
Monitoring: Monitor the reaction closely by LC-MS, checking for the formation of the desired product versus the N-Boc-aziridine byproduct (mass = 143.19).
-
Workup: Once the starting material is consumed or the ratio of product to byproduct is no longer improving, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product promptly using flash column chromatography.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Reactivity of Tert-butyl (2-iodoethyl)carbamate: A Technical Support Guide
Welcome to the comprehensive technical support center for Tert-butyl (2-iodoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this versatile reagent during chemical reactions. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound possesses two main reactive sites prone to degradation: the tert-butyloxycarbonyl (Boc) protecting group and the carbon-iodine bond. The Boc group is susceptible to cleavage under acidic conditions and can also be removed thermally at elevated temperatures.[1][2][3][4][5][6][7] The carbon-iodine bond is relatively weak and can be cleaved by light (photolysis), strong nucleophiles, or certain metals, leading to the formation of iodine and other byproducts.[8][9]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3][10] The recommended storage temperature is in a freezer, under -20°C.[10] This minimizes both thermal and light-induced degradation.
Q3: My compound has a brownish tint. Is it still usable?
A3: A brownish discoloration often indicates the formation of molecular iodine (I₂) due to the decomposition of the alkyl iodide.[8] While minor discoloration may not significantly impact some reactions, it is a sign of degradation. For sensitive applications requiring high purity, it is advisable to use fresh or purified material.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Low Yields in Alkylation Reactions
Q: I am using this compound as an alkylating agent, but I'm observing low yields of my desired product and the formation of multiple side products. What could be the cause?
A: This is a common issue stemming from several potential degradation pathways. Let's break down the likely culprits and how to address them.
Potential Cause A: In-situ Deprotection of the Boc Group
The Boc group is notoriously labile to acidic conditions.[3][4][6][7] If your reaction conditions are even mildly acidic, or if acidic byproducts are generated, you can prematurely cleave the Boc group. This exposes the primary amine, which can then undergo undesired side reactions.
-
Solution:
-
Strict pH Control: Maintain a neutral or slightly basic reaction medium. The use of non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended.
-
Acid Scavengers: If acidic byproducts are unavoidable, consider adding a proton sponge or an excess of a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid as it forms.
-
Potential Cause B: Base-Induced Elimination
Strong, non-hindered bases (e.g., NaOH, KOtBu) can promote the elimination of HI from this compound to form the corresponding vinyl carbamate, which is unreactive as an alkylating agent.
-
Solution:
-
Choice of Base: Opt for milder, non-nucleophilic bases as mentioned above. The pKa of the base should be carefully considered to be sufficient for your desired reaction without promoting elimination.
-
Potential Cause C: Photodegradation
Alkyl iodides are sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species.[8][11] These radicals can lead to a complex mixture of byproducts.
-
Solution:
-
Protect from Light: Conduct your reactions in flasks wrapped in aluminum foil or in amber-colored glassware to exclude light.
-
Issue 2: Unexpected Formation of a Primary Amine
Q: My reaction mixture shows the presence of 2-iodoethylamine, the deprotected form of my starting material. Why is this happening?
A: The presence of the free amine indicates that the Boc group has been cleaved. This can happen under a few different conditions.
Potential Cause A: Thermal Decomposition
The Boc group can be removed by heating, a process known as thermolysis.[1][2][12][13] While this typically requires high temperatures (often >100-150°C), prolonged heating even at moderately elevated temperatures can lead to gradual deprotection.[2][12]
-
Solution:
-
Lower Reaction Temperature: If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
-
Alternative Solvents: Consider using a solvent that allows for efficient reaction at a lower temperature.
-
Potential Cause B: Acidic Workup or Purification
Exposure to acidic conditions during aqueous workup or purification (e.g., silica gel chromatography with an acidic eluent) can readily cleave the Boc group.[14]
-
Solution:
-
Neutral Workup: Use neutral or slightly basic aqueous solutions (e.g., saturated NaHCO₃ solution) for your workup.
-
Treated Silica Gel: When performing column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Alternative Purification: If possible, consider other purification methods like crystallization or distillation.
-
Issue 3: Reaction Stalls or Fails to Initiate
Q: I'm attempting a substitution reaction, but the reaction is not proceeding. What could be preventing the reaction?
A: Assuming your nucleophile is appropriate, a stalled reaction often points to an issue with the integrity of the this compound.
Potential Cause: Degradation Prior to Use
If the reagent has been improperly stored, it may have already degraded. The presence of iodine (from photodegradation) or vinyl carbamate (from elimination) means there is less active alkylating agent available.
-
Solution:
-
Verify Purity: Before use, check the purity of your this compound by ¹H NMR or LC-MS.
-
Purification: If impurities are detected, you may need to purify the reagent. A quick filtration through a short plug of neutral alumina or silica gel (pre-treated with base) can sometimes remove polar impurities.
-
Experimental Protocols: Best Practices
To minimize degradation, follow these generalized best-practice protocols.
Protocol 1: General N-Alkylation Reaction
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering.
-
Protect from Light: Wrap the reaction flask with aluminum foil.
-
Reagent Addition: Dissolve your nucleophile and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., DMF, ACN).
-
Substrate Addition: Add a solution of this compound (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature or below.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a neutral or mildly basic aqueous solution.
-
Purification: Purify the product using a method that avoids acidic conditions.
Visualizing Degradation Pathways
To better understand the competing reactions, the following diagrams illustrate the key degradation pathways.
Caption: Key reaction and degradation pathways of this compound.
The following diagram illustrates a recommended workflow for setting up a reaction to minimize degradation.
Caption: Recommended experimental workflow for using this compound.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or below, avoid prolonged heating >80°C | Prevents thermal deprotection of the Boc group.[2][12] |
| Light | Exclude light using amber vials or aluminum foil | Prevents photolytic cleavage of the C-I bond.[8][11] |
| pH / Base | Neutral to slightly basic; use non-nucleophilic, hindered bases (e.g., DIPEA) | Avoids acid-catalyzed deprotection and base-induced elimination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Purification | Neutralized silica gel, crystallization, or distillation | Avoids deprotection on acidic stationary phases.[14] |
By carefully controlling these parameters, you can significantly improve the outcome of your reactions involving this compound and ensure the reliability and reproducibility of your synthetic work.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Explain the following : Alkyl iodides become darken on standing in presence of light. [allen.in]
- 9. byjus.com [byjus.com]
- 10. This compound | 122234-46-2 [sigmaaldrich.com]
- 11. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis with Iodo-Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing iodo-linkers. The incorporation of an iodine atom into the linker offers a versatile handle for late-stage functionalization, primarily through robust and well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira and Buchwald-Hartwig aminations. However, the synthesis of these complex, heterobifunctional molecules is not without its challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly, question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common experimental hurdles, ensuring the successful synthesis and purification of your iodo-linker-based PROTACs.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis of PROTACs with iodo-linkers, with a focus on the critical Sonogashira and Buchwald-Hartwig coupling steps.
A. Sonogashira Coupling Issues
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, in this case, your iodo-linker.[1][2]
Question 1: I am observing a low or no yield of my desired PROTAC in a Sonogashira coupling reaction. What are the potential causes and how can I improve the outcome?
Answer:
Low or non-existent yields in Sonogashira couplings are a common frustration, often stemming from several factors related to catalyst integrity, reagent quality, and reaction conditions.[3] A systematic approach to troubleshooting is recommended:
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose, often visible as a black precipitate (palladium black).[3] Ensure you are using a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.
-
Reagent Purity: Impurities in your iodo-linker, alkyne-functionalized warhead or E3 ligase ligand, solvent, or base can poison the palladium catalyst. It is crucial to use high-purity reagents. If necessary, consider purifying your starting materials before the coupling reaction.
-
Base Quality: The amine base, typically triethylamine or diisopropylethylamine, is critical for the reaction and must be anhydrous. The presence of water can lead to unwanted side reactions and catalyst deactivation. Using a freshly distilled amine base is highly recommended.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[3] It is imperative to thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved using Schlenk techniques or by working in a glovebox.
-
Temperature: While many Sonogashira reactions with aryl iodides can proceed at room temperature, some less reactive or sterically hindered substrates may require heating.[4] A gradual increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate. However, excessive heat can lead to catalyst decomposition and side reactions.[4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Common solvents for Sonogashira couplings include DMF, THF, and acetonitrile. The solvent must be able to dissolve all reaction components, including the polar and non-polar segments of your PROTAC precursors.[5]
-
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?
Answer:
The formation of alkyne dimers through Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. This side reaction consumes your valuable alkyne starting material and complicates purification. Here are several strategies to mitigate this issue:
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) salt (e.g., CuI) can help to decrease the rate of homocoupling.[3]
-
Slow Addition of the Alkyne: Adding the alkyne-containing fragment slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[3][6]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol. Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling and are highly effective.[3]
B. Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a key step in assembling many PROTACs.[7]
Question 3: My Buchwald-Hartwig amination between my iodo-linker and an amine-containing warhead/E3 ligase ligand is inefficient. What are the key parameters to optimize?
Answer:
Achieving high yields in Buchwald-Hartwig aminations, especially with complex and sterically demanding PROTAC precursors, often requires careful optimization of several parameters:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent β-hydride elimination.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base should be carefully considered based on the specific substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used for Buchwald-Hartwig aminations. The reaction is highly sensitive to moisture, so ensuring anhydrous conditions is paramount.
-
Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of iodo-linkers in PROTAC synthesis.
Question 4: What are the advantages of using an iodo-linker in PROTAC synthesis?
Answer:
Iodo-linkers offer several advantages in the modular synthesis of PROTACs:
-
High Reactivity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This high reactivity often allows for milder reaction conditions (e.g., lower temperatures) and shorter reaction times, which can be beneficial for preserving the integrity of complex and sensitive functional groups on the warhead and E3 ligase ligand.
-
Versatility: The iodo-group serves as a versatile synthetic handle for a variety of cross-coupling reactions, not limited to Sonogashira and Buchwald-Hartwig. This allows for the late-stage introduction of diverse chemical moieties to fine-tune the PROTAC's properties.
-
Commercial Availability: A wide range of iodo-containing building blocks for linker synthesis are commercially available, facilitating the rapid generation of PROTAC libraries.
Question 5: How stable are iodo-linkers during the overall PROTAC synthesis and purification process?
Answer:
While the C-I bond is relatively stable, it can be susceptible to cleavage under certain conditions. The stability of the iodo-linker can be influenced by the linker's attachment point and the overall molecular context of the PROTAC.[8] It is important to be mindful of the following:
-
Strongly Nucleophilic Conditions: Avoid exposing the iodo-PROTAC to strong nucleophiles for extended periods, as this could lead to nucleophilic aromatic substitution.
-
Reductive Conditions: Certain reducing agents can cleave the C-I bond. If a reduction step is necessary elsewhere in the synthesis, its compatibility with the iodo-linker should be carefully evaluated.
-
Photostability: Aryl iodides can be light-sensitive. It is good practice to protect the reaction mixture and the purified PROTAC from direct light, especially during long-term storage.
Question 6: What are the best strategies for purifying PROTACs containing iodo-linkers?
Answer:
The purification of PROTACs can be challenging due to their often high molecular weight, lipophilicity, and the presence of multiple polar functional groups.[9][] PROTACs with iodo-linkers are no exception. Here are some recommended purification strategies:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase preparative HPLC is the most common and effective method for purifying PROTACs to a high degree of purity (>95%). A shallow gradient elution can improve the separation of the desired product from closely related impurities.[9]
-
Flash Column Chromatography: For initial purification to remove major impurities, flash column chromatography on silica gel can be employed. However, due to the complex nature of PROTACs, this is often insufficient to achieve the high purity required for biological assays.
-
Characterization: Thorough characterization of the final product by LC-MS and NMR is essential to confirm its identity and purity.
III. Data Presentation and Experimental Protocols
Table 1: Recommended Reaction Conditions for Sonogashira Coupling with Iodo-Linkers
| Parameter | Recommended Conditions | Troubleshooting Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Use fresh, high-quality catalyst. Consider palladacycle precatalysts for challenging substrates. |
| Copper Co-catalyst | CuI (1-5 mol%) | Minimize loading to reduce Glaser coupling. Consider copper-free conditions if homocoupling is severe. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Use anhydrous, freshly distilled base. |
| Solvent | DMF, THF, Acetonitrile | Ensure the solvent is anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly maintain an inert atmosphere throughout the reaction. |
Experimental Protocol: General Procedure for Sonogashira Coupling of an Iodo-Linker to an Alkyne-Functionalized Ligand
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the iodo-linker (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq) in anhydrous, degassed solvent (e.g., DMF).
-
Addition of Base and Alkyne: Add the anhydrous amine base (e.g., TEA, 3.0 eq) to the reaction mixture. Then, add the alkyne-functionalized ligand (1.1 eq) dissolved in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography followed by preparative HPLC to obtain the pure PROTAC.
IV. Visualizations
Diagram 1: General Workflow for PROTAC Synthesis with an Iodo-Linker
Caption: A generalized workflow for the synthesis of a PROTAC using an iodo-linker.
Diagram 2: Troubleshooting Decision Tree for a Failed Sonogashira Reaction
Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.
V. References
-
BenchChem Technical Support Team. (2025, December). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem. --INVALID-LINK--
-
BenchChem. (n.d.). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs. Retrieved from --INVALID-LINK--
-
Hayhow, T. G., Borrows, R. E. A., Diène, C. R., Fairley, G., Fallan, C., Fillery, S. M., Scott, J. S., & Watson, D. W. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818–16823. --INVALID-LINK--
-
Bhat, B. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research.
-
Lücke, A.-L., et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2020(7), 94-104.
-
Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). [Video]. YouTube. --INVALID-LINK--
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. --INVALID-LINK--
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Open University Chemistry India. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
-
Sonogashira coupling. (2023, August 5). In Wikipedia. --INVALID-LINK--
-
Chen, J., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Influence of Linker Attachment Points on PROTAC Activity. Retrieved from --INVALID-LINK--
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. Retrieved from --INVALID-LINK--
-
Gabizon, R., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(7), 1151–1157. --INVALID-LINK--
-
Al-Masum, M. A., et al. (2025). Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. New Journal of Chemistry.
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?--INVALID-LINK--
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. --INVALID-LINK--
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(11), 5637-5664. --INVALID-LINK--
-
Dong, Y., et al. (2024, August 22). Exploration and innovation of Linker features in PROTAC design. BOC Sciences. --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Precise PEG. (n.d.). Linkers in PROTACs. --INVALID-LINK--
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637372. --INVALID-LINK--
-
Law, R. P., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
-
Shcherbakov, D., & D’Ascenzio, M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 381-390. --INVALID-LINK--
-
Knowledge UChicago. (2025, February 20). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). --INVALID-LINK--
-
Shcherbakov, D., & D’Ascenzio, M. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. --INVALID-LINK--
-
Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
BenchChem. (n.d.). An In-depth Technical Guide to PROTAC Technology and Linkers. Retrieved from --INVALID-LINK--
-
Encyclopedia.pub. (2022, December 8). Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery. --INVALID-LINK--
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Synthesized with Tert-butyl (2-iodoethyl)carbamate
Welcome to the technical support resource for researchers engaged in the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs) utilizing the Tert-butyl (2-iodoethyl)carbamate linker precursor. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in organic and medicinal chemistry to address the unique challenges presented by these complex molecules.
PROTACs inherently possess high molecular weights and often exhibit poor solubility, making their purification a significant bottleneck in their development.[1][2] The incorporation of a linker derived from this compound introduces specific potential side reactions and stability concerns that require careful consideration during purification. This guide is structured to help you diagnose and resolve these issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow, providing potential causes and actionable solutions.
Problem 1: Low Recovery of PROTAC from Silica Gel Flash Chromatography
You've completed the synthesis, and LC-MS analysis of the crude reaction mixture shows a significant peak for your desired PROTAC. However, after performing normal-phase flash chromatography on silica gel, you recover very little of your target compound.
-
Potential Cause 1: On-Column Degradation. PROTACs, particularly those with complex structures, can be unstable on the acidic surface of standard silica gel.[3] The Boc (Tert-butoxycarbonyl) protecting group is notably acid-sensitive and can be partially or fully cleaved during prolonged exposure to silica.[4] The resulting free amine will have a drastically different polarity, leading to smearing, tailing, or complete retention on the column.
-
Solution Strategy:
-
Assess Stability: Before performing a large-scale purification, test the stability of your compound on silica. Spot your crude material on a TLC plate, develop it, and let it sit for an hour. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If the spot smears or a new spot appears at the baseline, your compound is likely degrading.[3]
-
Use Deactivated Silica: Neutralize the acidic nature of silica gel by pre-treating it with a base. This can be done by preparing your column slurry in an eluent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
-
Switch Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases such as alumina (neutral or basic) or Florisil.[3] For many PROTACs, however, reversed-phase chromatography is the preferred method.[5]
-
-
Potential Cause 2: Irreversible Adsorption. The multiple hydrogen bond donors and acceptors in a PROTAC structure can lead to strong, sometimes irreversible, binding to the silanol groups on the silica surface.[6]
-
Solution Strategy:
-
Modify the Mobile Phase: Adding a more polar solvent "chaser" like methanol or isopropanol at the end of your gradient can help elute strongly bound compounds.[6]
-
Solvent Selection: Ensure your chosen solvent system effectively solubilizes your compound. Poor solubility in the eluent can cause the compound to precipitate at the top of the column.[3]
-
Problem 2: LC-MS Analysis of Purified Fractions Shows a New Peak with a Mass Loss of 100 Da
After purification, you observe a significant impurity that corresponds to the mass of your PROTAC minus the Boc group (-C₅H₉O₂).
-
Potential Cause: Acid-Mediated Boc Deprotection. This is a classic sign of Boc group cleavage. This can happen on silica gel as described above, or during reversed-phase HPLC if an acidic modifier like trifluoroacetic acid (TFA) is used. While 0.1% TFA is standard for improving peak shape, prolonged exposure, especially during the solvent evaporation step, can cause deprotection.[4][6] The concentration of TFA increases as the more volatile solvents are removed, accelerating the cleavage.
-
Solution Strategy:
-
Minimize Acid Exposure Time: If using TFA, work up your fractions promptly. Neutralize the collected fractions with a small amount of a volatile base (like triethylamine or ammonium hydroxide) before solvent evaporation.
-
Use a Milder Acid: Substitute TFA with a less aggressive acid such as formic acid (0.1%) or acetic acid (0.1-1%) in your mobile phase.[4]
-
Avoid Heat During Evaporation: Do not heat your fractions excessively during rotary evaporation. If possible, add a co-solvent like toluene to help azeotropically remove the TFA.[4]
-
Lyophilization: For highly sensitive compounds, lyophilization (freeze-drying) of the collected HPLC fractions is the gentlest method for solvent removal and avoids concentrating the acid.[4]
-
Problem 3: Purification Results in Multiple, Poorly Resolved Peaks or a Broad Hump on the Chromatogram
Your final product appears as a smear or a series of overlapping peaks, making it impossible to isolate a pure fraction.
-
Potential Cause 1: Aggregation. Due to their high molecular weight and often "greasy" nature, PROTACs can aggregate in solution, leading to poor chromatographic behavior.[1]
-
Solution Strategy:
-
Optimize Sample Preparation: Ensure your sample is fully dissolved before injection. Use a strong solvent like DMSO for initial dissolution, then dilute with the mobile phase.[6] Filtering the sample through a 0.22 µm syringe filter is also recommended.[6]
-
Modify Mobile Phase: In reversed-phase HPLC, adding a small amount of a different organic solvent like isopropanol or using a shallower gradient can sometimes disrupt aggregates and improve peak shape.[6]
-
-
Potential Cause 2: Conformational Isomers. The long, flexible alkyl chain of the linker can lead to the existence of multiple conformers (rotamers) that may interconvert slowly on the chromatography timescale, resulting in broadened or split peaks.[7]
-
Solution Strategy:
-
Adjust Temperature: Running the chromatography at a slightly elevated temperature (e.g., 40-50 °C) can sometimes accelerate the interconversion of rotamers, causing the peaks to coalesce into a single, sharper peak.
-
Change Solvent System: Altering the solvent system (e.g., switching from acetonitrile to methanol) can change the interaction with the stationary phase and may resolve the conformational isomers differently.
-
-
Potential Cause 3: Presence of Hard-to-Remove Side Products. The iodoethyl group is a reactive electrophile. Side reactions can lead to impurities that are structurally very similar to the desired product, making them difficult to separate. A common side reaction is elimination to form a vinyl carbamate, or reaction with trace nucleophiles.
-
Solution Strategy:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., a C18 column with small particle size) for final purification.[8]
-
Orthogonal Purification: If one method fails, try another. For example, if reversed-phase HPLC is unsuccessful, consider supercritical fluid chromatography (SFC), which offers different selectivity.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs in general?
A1: The primary challenges stem from their unique hybrid structure, which places them in a difficult physicochemical space "beyond the Rule of Five".[2][9] Key issues include:
-
High Molecular Weight: Often in the 700-1100 Da range, which can lead to poor chromatographic properties.
-
Low Solubility: They often have conflicting solubility, with hydrophobic regions and polar linkers, making it hard to find a suitable solvent for both synthesis and purification.[1]
-
Structural Flexibility: Long, flexible linkers can lead to multiple conformations, complicating purification and characterization.[7][10]
-
Tendency to Aggregate: This can cause issues like poor peak shape and low recovery.[1]
Q2: Is the this compound reagent itself a source of impurities?
A2: Yes, the stability of the reagent can be a concern. As an alkyl iodide, it can be sensitive to light and may decompose over time, generating iodine and other byproducts. It is also susceptible to elimination reactions. Always use a fresh, high-purity bottle of the reagent and store it properly. It's good practice to analyze the starting material by NMR or LC-MS before use if there are any doubts about its quality.
Q3: My PROTAC seems pure by LC-MS but the NMR spectrum is broad and poorly resolved. What's happening?
A3: This is a common issue with PROTACs and is often due to the presence of multiple slowly interconverting conformers in solution, as mentioned earlier.[7] The flexible linker allows the molecule to fold back on itself in various ways. This conformational heterogeneity can lead to peak broadening in the NMR spectrum. Performing the NMR analysis at an elevated temperature (e.g., 50-80 °C in DMSO-d6) can often sharpen the signals as the rate of conformational exchange increases.
Q4: Which analytical techniques are essential for characterizing the final purified PROTAC?
A4: A combination of techniques is required to confirm the identity and purity of your PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and elemental composition.[11]
-
¹H and ¹³C NMR: Necessary to confirm the chemical structure, though spectra can be complex.[7]
-
Analytical HPLC/UPLC: Crucial for determining the purity of the final compound. A purity level of >95% is typically required for biological assays.[8]
-
Native Mass Spectrometry (optional but powerful): This technique can be used to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), providing direct evidence of the PROTAC's mechanism of action.[12]
Part 3: Visualization & Protocols
Workflow Diagrams
A logical workflow is critical for efficiently troubleshooting purification issues.
Caption: Decision workflow for initial PROTAC purification.
Caption: Logic for addressing Boc group instability in RP-HPLC.
Data Summary
Table 1: Common Purification Issues and Recommended Solutions
| Issue Encountered | Potential Cause | Primary Method | Recommended Solution |
| Low recovery from column | Compound degradation on silica | Normal-Phase Flash | Use deactivated silica or switch to reversed-phase.[3] |
| Mass loss of 100 Da | Acid-catalyzed Boc deprotection | Reversed-Phase HPLC | Use 0.1% formic acid instead of TFA; neutralize fractions before evaporation or lyophilize.[4] |
| Broad/split peaks | Conformational isomers (rotamers) | HPLC / NMR | Perform chromatography or NMR at elevated temperature. |
| Poor peak shape (tailing) | Secondary interactions with silica | Normal-Phase Flash | Add a polar modifier (e.g., methanol) to the eluent. |
| Poor peak shape (tailing) | Ionization of acidic/basic groups | Reversed-Phase HPLC | Add a mobile phase modifier (e.g., 0.1% TFA or formic acid) to suppress ionization.[6] |
Experimental Protocol: Reversed-Phase HPLC Purification
This is a general starting protocol for the purification of a Boc-protected PROTAC.
-
Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF to create a concentrated stock solution. Dilute a portion of this stock with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1-10 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[6][8]
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid (preferred to minimize Boc deprotection).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detector: UV, set to a wavelength where the aromatic portions of the PROTAC absorb (e.g., 254 nm or 280 nm).[6]
-
-
Gradient Elution: Develop a shallow gradient to ensure good separation. A typical starting gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 10% B
-
45-50 min: 10% B (re-equilibration) This gradient should be optimized based on the retention time of your compound from an analytical LC-MS run.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Work-up:
-
Analyze the collected fractions using analytical LC-MS to confirm purity and identity.
-
Pool the pure fractions.
-
If desired, add a small amount of triethylamine or ammonium hydroxide to neutralize the formic acid.
-
Remove the solvent via rotary evaporation (with minimal heat) or, for maximum stability, by lyophilization.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation with Tert-butyl (2-iodoethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for minimizing byproduct formation when using tert-butyl (2-iodoethyl)carbamate. As a primary alkyl iodide, this reagent is an excellent choice for introducing a Boc-protected aminoethyl moiety via SN2 reactions. However, its structure also makes it susceptible to competing side reactions, primarily E2 elimination. This guide is designed to help you understand the mechanistic challenges and navigate them to achieve high-yield, high-purity outcomes in your experiments.
The Core Challenge: SN2 (Substitution) vs. E2 (Elimination)
This compound is a primary alkyl halide, a substrate class that strongly favors the SN2 pathway due to minimal steric hindrance.[1][2][3] The desired reaction involves a nucleophile attacking the carbon bearing the iodine, leading to the formation of a new carbon-nucleophile bond.
However, the presence of protons on the adjacent carbon (β-protons) opens the door for a competing E2 elimination reaction, especially under basic conditions.[1][2] In this pathway, a base abstracts a β-proton, leading to the formation of a double bond and the undesired byproduct, N-Boc-vinylamine. The choice of base, solvent, and temperature critically dictates the ratio of SN2 to E2 products.[4][5]
Reaction Pathways: Desired vs. Undesired
Below is a diagram illustrating the competition between the desired SN2 substitution and the problematic E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Troubleshooting Guide: Problem & Solution
This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: I'm observing a significant amount of the elimination byproduct, N-Boc-vinylamine. How can I prevent this?
A1: This is the most frequent side reaction and is favored by strong, sterically hindered bases and high temperatures. To favor the desired SN2 reaction, you must carefully select conditions that suppress the E2 pathway.
Core Principle: The E2 reaction rate is highly sensitive to base strength and steric bulk.[1][3] Strong, bulky bases like potassium tert-butoxide (t-BuOK) are excellent for promoting elimination and should be avoided. Weaker, non-hindered bases and lower temperatures will significantly shift the product ratio in favor of substitution.[4][5]
Solutions:
-
Base Selection: Switch to a milder, less sterically hindered base. Carbonate bases are often an excellent choice.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary. Heat disproportionately favors elimination over substitution.[4][5]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are known to favor SN2 reactions.[2]
| Base | pKₐ of Conjugate Acid | Steric Hindrance | Typical Use Case Recommendation |
| Potassium tert-Butoxide | ~19 | High | Avoid: Strongly favors E2 elimination.[3] |
| Sodium Hydride (NaH) | ~36 | Low | Use with caution; very strong, can favor E2 if substrate is hindered. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | Recommended: Excellent choice for alkylating phenols and amines. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Low | Highly Recommended: Often gives superior results due to higher solubility and cation effect. |
Workflow for Minimizing Elimination:
Caption: Workflow for optimizing reaction conditions to favor SN2 substitution.
Q2: My primary/secondary amine nucleophile is getting alkylated twice. How do I achieve mono-alkylation?
A2: This is a common issue where the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the iodoethylcarbamate to form a tertiary amine.
Core Principle: The rate of the second alkylation depends on the relative nucleophilicity of the starting amine versus the product amine and their relative concentrations.
Solutions:
-
Stoichiometry Control: The most straightforward solution is to use a large excess of the starting amine (e.g., 5-10 equivalents). This ensures that the iodoethylcarbamate is statistically more likely to encounter a molecule of the starting amine than the product amine. This approach is best when the amine is inexpensive and readily available.
-
Slow Addition: If using a large excess is not feasible (e.g., with a valuable substrate), add the this compound slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at all times, disfavoring the second alkylation.
Q3: The Boc protecting group is being cleaved during my reaction. Why is this happening and how can I prevent it?
A3: The tert-butoxycarbonyl (Boc) group is designed to be stable under basic and nucleophilic conditions but labile under acidic conditions.[6] Unintentional cleavage suggests the presence of an acid.
Core Principle: The Boc group is readily removed by strong acids (like TFA) or even moderate acids with prolonged exposure or heat.
Solutions:
-
Check Reagent Purity: Ensure your nucleophile, if it is an amine salt (e.g., a hydrochloride salt), has been fully neutralized to the free base before adding the alkylating agent. The presence of HCl can cause deprotection.
-
Buffer the Reaction: If your reaction generates an acidic byproduct (e.g., HI), ensure your base is present in sufficient stoichiometric excess (e.g., 2-3 equivalents) to neutralize it and maintain basic conditions.
-
Avoid Acidic Workup: During the reaction workup, avoid strong aqueous acids until you are intentionally ready to deprotect the Boc group. Use a mild bicarbonate wash to neutralize any residual acid.
Q4: I'm seeing the formation of tert-butyl (2-hydroxyethyl)carbamate in my reaction mixture. What is the source of this byproduct?
A4: This byproduct is the result of hydrolysis, where water or hydroxide acts as a nucleophile, displacing the iodide.
Core Principle: While water is a weak nucleophile, its high concentration (if present as a solvent or contaminant) can lead to slow hydrolysis of the primary alkyl iodide via an SN2 mechanism.[7][8] This is often exacerbated by elevated temperatures.
Solutions:
-
Use Anhydrous Solvents: Ensure your reaction solvents are properly dried. Use solvents from a solvent purification system or from a freshly opened bottle stored over molecular sieves.
-
Dry Your Reagents: Dry any solid reagents (e.g., potassium carbonate, nucleophile) in a vacuum oven before use, especially if they are hygroscopic.
-
Run Under Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.
General FAQs
What are the ideal starting conditions for alkylating a phenol? For a typical phenol alkylation, start with 1.0 equivalent of the phenol, 1.1 equivalents of this compound, and 2.0 equivalents of potassium carbonate (K₂CO₃) in anhydrous acetonitrile or DMF. Run the reaction at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
How do I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is an excellent technique. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting iodo-reagent is relatively nonpolar. The product, depending on your nucleophile, will likely have a different polarity. Staining with potassium permanganate (KMnO₄) is effective for visualizing the spots if they are not UV-active.
Is an inert atmosphere always necessary? While not strictly necessary for every reaction if your reagents and solvents are anhydrous, it is highly recommended as a best practice to ensure reproducibility and minimize the risk of hydrolysis.[7]
Key Experimental Protocol
General Protocol for the N-Alkylation of a Primary Amine
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (5.0 mmol, 5.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent & Reagent Addition: Add anhydrous acetonitrile (10 mL) via syringe. To this solution, add this compound (271 mg, 1.0 mmol, 1.0 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction every 1-2 hours by TLC by taking a small aliquot with a capillary tube. Check for the consumption of the limiting reagent (the iodo-carbamate).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. studley.ai [studley.ai]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionweb.io [reactionweb.io]
- 8. praxilabs.com [praxilabs.com]
Technical Support Center: Navigating Low Solubility of Tert-butyl (2-iodoethyl)carbamate in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility encountered with the reaction intermediate, Tert-butyl (2-iodoethyl)carbamate (CAS 122234-46-2). This document is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of a Versatile Reagent
This compound is a valuable bifunctional molecule, featuring a reactive primary iodide and a Boc-protected amine. This structure makes it an essential building block for introducing a protected aminoethyl moiety in the synthesis of a wide range of pharmaceuticals and complex organic molecules. However, its utility is often hampered by its poor solubility in many common organic solvents, which can lead to sluggish reaction rates, incomplete conversions, and difficulties in purification. This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have such poor solubility in common reaction solvents?
A1: The solubility characteristics of this compound are a direct consequence of its molecular structure. It is a solid at room temperature and possesses both a nonpolar tert-butyl group and a polar carbamate linkage. This dual nature can make it difficult to find a single solvent that effectively solvates the entire molecule. While it has some solubility in polar aprotic solvents, its crystalline nature can often lead to slow dissolution and low saturation concentrations, especially at ambient temperatures.
Q2: I'm observing a very slow or incomplete reaction when using this compound. Could this be a solubility issue?
A2: Absolutely. When a reagent has low solubility in the reaction solvent, its concentration in the solution phase is minimal. Since the reaction can only occur between dissolved molecules, this low concentration directly translates to a slow reaction rate. If you observe a significant amount of undissolved starting material even after prolonged reaction times, solubility is a prime suspect.
Q3: What are the initial, simple steps I can take to improve the solubility of my reaction intermediate?
A3: Before resorting to more complex solutions, several straightforward techniques can be employed:
-
Solvent Screening: While quantitative solubility data is scarce, polar aprotic solvents are generally the best starting point. Consider screening solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).[1][2]
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of the carbamate. However, be mindful of the thermal stability of your reactants and products to avoid degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, particularly at the start of the reaction.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent is an excellent strategy. A mixture of solvents can often provide a better solubility profile than a single solvent. For instance, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to create a medium that better solvates the this compound. The optimal ratio will be system-dependent and may require some empirical optimization.
Troubleshooting Guide: Advanced Strategies for Overcoming Low Solubility
When simple measures are insufficient, more advanced techniques are required. This section provides detailed guidance on implementing Phase Transfer Catalysis (PTC), a powerful method for reactions with insoluble reagents.
Issue: My reaction is still slow and low-yielding despite trying different solvents and heating.
Solution: Implement Phase Transfer Catalysis (PTC).
Phase Transfer Catalysis is a technique that facilitates the reaction between reactants in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) into the phase containing the other reactant, thereby enabling the reaction to proceed.[3]
Why PTC is Effective for this compound Reactions:
In a typical N-alkylation reaction, the nucleophile (e.g., an amine or an imidazole) is deprotonated by a base. If an inorganic base like potassium carbonate (K₂CO₃) is used, it is often insoluble in the organic solvent where the this compound resides. The PTC shuttles the deprotonated nucleophile into the organic phase to react.
Experimental Protocol: General Procedure for N-Alkylation using Phase Transfer Catalysis
This protocol provides a general framework for the N-alkylation of a nucleophile (e.g., a secondary amine or imidazole) with this compound under PTC conditions.
Materials:
-
Nucleophile (e.g., imidazole, secondary amine) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.0 eq), finely powdered potassium carbonate (2.0-3.0 eq), and Tetrabutylammonium Bromide (TBAB) (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reagent Addition: Add this compound (1.1 - 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously. Vigorous stirring is crucial to ensure efficient mixing of the phases.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic solids and wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualization of the PTC Workflow
Caption: Phase Transfer Catalysis (PTC) cycle for N-alkylation.
Troubleshooting Common Side Reactions
Even with optimized solubility, side reactions can occur. Here’s how to address them.
Issue: Formation of an elimination byproduct (alkene).
Explanation: this compound is a primary iodide, which strongly favors the SN2 (substitution) pathway over E2 (elimination). However, the use of a strong, sterically hindered base or high temperatures can increase the proportion of the elimination product, tert-butyl vinylcarbamate.
Solutions:
| Strategy | Rationale |
| Use a Weaker Base | Milder bases like potassium carbonate or cesium carbonate are sufficient for deprotonating many nucleophiles and are less likely to promote elimination compared to strong bases like potassium tert-butoxide. |
| Lower Reaction Temperature | Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will therefore favor the SN2 pathway. |
| Choose a Polar Aprotic Solvent | Solvents like DMF, DMSO, and acetonitrile favor SN2 reactions by solvating the cation of the base while leaving the nucleophile anion relatively "naked" and reactive.[4] |
Issue: Formation of a di-alkylated product.
Explanation: If the nucleophile has more than one reactive site (e.g., a primary amine), or if the mono-alkylated product is still nucleophilic, it can react with a second molecule of this compound.
Solutions:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the nucleophile relative to the alkylating agent to increase the probability that the alkylating agent reacts with the starting nucleophile rather than the product. |
| Slow Addition | Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.[5] |
| Use a Bulky Protecting Group | If possible, using a sterically demanding protecting group on the nucleophile can disfavor a second alkylation. |
Issue: Hydrolysis or degradation of the Boc protecting group.
Explanation: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions used in many alkylation reactions. However, it is sensitive to strong acids.[6] If your work-up procedure involves an acidic wash, prolonged exposure can lead to cleavage of the Boc group.
Solutions:
-
Neutral or Basic Work-up: Use a neutral (water, brine) or mildly basic (saturated sodium bicarbonate solution) wash during the work-up to avoid cleaving the Boc group.
-
Avoid High Temperatures: While the Boc group is thermally stable to a certain degree, prolonged heating at very high temperatures (>100-110 °C) can lead to decomposition.[7][8]
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting flowchart for reactions with this compound.
Conclusion
Successfully employing this compound in synthesis requires a proactive approach to its inherent solubility challenges. By understanding the principles of solvent effects and leveraging powerful techniques like Phase Transfer Catalysis, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting, but careful optimization for each specific chemical system remains paramount.
References
Validation & Comparative
Comparative Guide: Tert-butyl (2-iodoethyl)carbamate vs. its Bromo-Analog in Synthesis
A Senior Application Scientist's Field Guide to Selecting the Optimal Electrophile for Boc-Protected Aminoethylation
For researchers, medicinal chemists, and professionals in drug development, the efficient introduction of functionalized linkers is a cornerstone of molecular design. The Boc-protected 2-aminoethyl moiety is a ubiquitous building block, and its installation via alkylating agents like Tert-butyl (2-haloethyl)carbamates is a frequent synthetic operation. The choice between the iodo- and bromo-analogs of this reagent is not merely a matter of preference but a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy.
This guide provides an in-depth comparison of Tert-butyl (2-iodoethyl)carbamate and Tert-butyl (2-bromoethyl)carbamate, grounded in fundamental chemical principles and supported by experimental considerations. We will dissect the causality behind their differing reactivities and provide practical guidance for their application.
Physicochemical and Structural Overview
At a glance, the two molecules are structurally analogous, differing only by the halogen atom. This single atomic substitution, however, is the fulcrum upon which their chemical behavior pivots.
| Property | This compound | Tert-butyl (2-bromoethyl)carbamate |
| CAS Number | 122234-46-2[1][2] | 39684-80-5[3][4] |
| Molecular Formula | C₇H₁₄INO₂[1] | C₇H₁₄BrNO₂[4][5] |
| Molecular Weight | 271.10 g/mol [1] | 224.10 g/mol [5] |
| Appearance | Solid | Colorless oil or low-melting solid[3][6][7] |
| Melting Point | Not consistently reported | 30-32 °C[3][7] |
| Solubility | Soluble in common organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate[3][7] |
| Storage | Store at -20°C, inert atmosphere, protected from light | Store at -20°C or room temperature depending on purity[7] |
digraph "Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];// Iodo Compound Iodo_Struct [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#F1F3F4"><B>Tert-butyl (2-iodoethyl)carbamateB>TD>TR><TR><TD>StructureTD><TD><IMGSRC="https://www.medchemexpress.com/cas_img/122234-46-2.jpg"SCALE="TRUE"/>TD>TR>TABLE> >]; // Bromo Compound Bromo_Struct [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#F1F3F4"><B>Tert-butyl (2-bromoethyl)carbamateB>TD>TR><TR><TD>StructureTD><TD><IMGSRC="https://www.medchemexpress.com/cas_img/39684-80-5.jpg"SCALE="TRUE"/>TD>TR>TABLE> >]; Iodo_Struct -> Bromo_Struct [style=invis];
}
The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions
The primary application for both reagents is the alkylation of nucleophiles, a reaction that predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of an Sₙ2 reaction is critically dependent on the nature of the leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[8]
The reactivity of alkyl halides in Sₙ2 reactions follows the order: R-I > R-Br > R-Cl > R-F .[9][10] This trend is dictated by two core principles:
-
Carbon-Halogen Bond Strength : The carbon-iodine (C-I) bond is significantly weaker (approx. 240 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 280 kJ/mol). Less energy is required to break the C-I bond in the transition state, leading to a lower activation energy and a faster reaction rate.[9]
-
Basicity and Polarizability of the Halide Ion : Iodide (I⁻) is a larger and more polarizable ion than bromide (Br⁻). Its electron cloud is more diffuse, allowing it to better stabilize the developing negative charge in the Sₙ2 transition state.[9] Furthermore, iodide is a weaker base than bromide, as its conjugate acid (HI) is stronger than HBr. Weak bases are better leaving groups because they are more stable on their own.[8][9]
Consequently, This compound is inherently a more potent electrophile than its bromo-analog.
Practical Implications and Synthetic Strategy
The choice between the iodo and bromo reagents should be guided by the specific demands of the synthesis.
When to Choose this compound:
-
Unreactive Nucleophiles: When dealing with sterically hindered or electronically deactivated nucleophiles (e.g., certain secondary amines, phenols, or hindered thiols), the enhanced reactivity of the iodo-analog is often necessary to drive the reaction to completion under mild conditions.
-
Reaction Speed: In high-throughput synthesis or when rapid protocol execution is paramount, the faster reaction kinetics of the iodo compound can be a significant advantage.
-
Mild Conditions Required: If a substrate is sensitive to heat, the iodo-analog's ability to react at lower temperatures can be crucial for preventing degradation and side reactions. Its use is noted in the synthesis of PROTAC linkers, where complex molecular architectures demand high efficiency.[1][11]
When to Choose Tert-butyl (2-bromoethyl)carbamate:
-
Cost-Effectiveness and Availability: The bromo-analog is generally more economical and widely available from a larger number of suppliers, making it the default choice for large-scale synthesis and routine applications.[3]
-
Reactive Nucleophiles: For highly reactive nucleophiles (e.g., primary amines, thiolates), the more moderate reactivity of the bromo-compound provides better control and can minimize the risk of over-alkylation or other side reactions.
-
Stability and Shelf Life: Alkyl iodides can be more prone to decomposition, especially when exposed to light, compared to their bromo counterparts. Tert-butyl (2-bromoethyl)carbamate offers superior long-term stability.
-
Versatility: It is a proven and versatile reagent used extensively as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[7][12]
Representative Experimental Protocols
Here we provide a generalized workflow for the N-alkylation of a generic secondary amine, highlighting the typical differences in reaction conditions.
Protocol 1: Alkylation using this compound (Higher Reactivity)
-
To a solution of the secondary amine (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.0 equiv) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add this compound (1.1 equiv).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Protocol 2: Alkylation using Tert-butyl (2-bromoethyl)carbamate (Standard Reactivity)
-
To a solution of the secondary amine (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.0 equiv) in anhydrous ACN or DMF, add Tert-butyl (2-bromoethyl)carbamate (1.1 equiv).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours to reach completion.
-
Upon completion, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Protocol Choices: The requirement for heating in the protocol with the bromo-analog directly compensates for its lower intrinsic reactivity. The elevated temperature provides the necessary thermal energy to overcome the higher activation barrier associated with breaking the stronger C-Br bond.
Conclusion and Recommendations
The selection between this compound and its bromo-analog is a classic case of balancing reactivity with stability and cost.
-
This compound is the superior reagent for challenging transformations requiring high electrophilicity and mild conditions. Its use is justified when working with precious, heat-sensitive substrates or unreactive nucleophiles.
-
Tert-butyl (2-bromoethyl)carbamate remains the workhorse for most standard applications. Its stability, lower cost, and well-established reactivity profile make it the pragmatic choice for routine synthesis and large-scale production where nucleophiles are sufficiently reactive.
Ultimately, the optimal choice is context-dependent. A preliminary small-scale screening with both reagents is often the most efficient method to determine the best course of action for a novel synthetic problem, ensuring the development of a robust and scalable chemical process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Kimia [kimiacorp.com]
- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 4. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to LC-MS Analysis for Confirming Protein Modification by Tert-butyl (2-iodoethyl)carbamate
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the confirmation and characterization of covalent protein modification by tert-butyl (2-iodoethyl)carbamate. As researchers and drug developers increasingly utilize covalent modifiers and sophisticated linkers, such as those in Proteolysis Targeting Chimeras (PROTACs), rigorous analytical validation is paramount.[1][2] This document offers field-proven insights and detailed protocols to empower scientists to confidently verify the incorporation of this specific linker.
The Chemistry of Covalent Labeling with this compound
Understanding the underlying chemistry is critical for designing an effective analytical strategy. This compound is an alkylating agent, where the iodo group serves as an excellent leaving group in a nucleophilic substitution reaction.
Reaction Mechanism: The primary targets for alkylation by iodo-compounds in proteins are the sulfhydryl groups of cysteine residues due to their high nucleophilicity at physiological pH.[3][4] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond between the cysteine side chain and the ethylcarbamate linker. While other nucleophilic residues (e.g., histidine, lysine, methionine) can also be modified, the reaction with cysteine is significantly more rapid and is the expected primary modification under controlled conditions.[5][6][7]
-
DOT Script for the Reaction Mechanism
-
Caption: Covalent modification of a protein's cysteine residue.
Calculating the Mass Shift: The successful incorporation of the linker results in a predictable mass increase. This mass shift is the primary indicator of a successful reaction in mass spectrometry.
-
Mass of Linker Moiety:
-
Formula of added group: -CH₂-CH₂-NH-C(O)O-C(CH₃)₃
-
Monoisotopic Mass: 143.1099 Da
-
-
Reaction: Protein-SH + I-C₂H₄-NH-Boc → Protein-S-C₂H₄-NH-Boc + HI
-
Net Mass Change: The mass of the linker moiety (C₇H₁₄NO₂) minus the mass of the hydrogen atom from the sulfhydryl group.
-
Expected Mass Shift: +143.11 Da
This calculated mass shift is the key value to look for in the subsequent LC-MS analysis.
The LC-MS Analytical Workflow: A Holistic View
A typical bottom-up proteomics workflow is employed to analyze the modified protein. This involves enzymatic digestion of the protein into smaller peptides, which are more amenable to LC-MS analysis.[8][9]
-
DOT Script for the Analytical Workflow
-
Caption: The complete workflow from protein labeling to data analysis.
A Comparative Analysis of LC-MS Methodologies
The choice of mass spectrometry acquisition method dictates the level of detail obtained. Here, we compare two primary approaches: Full Scan (MS1) and Tandem Mass Spectrometry (MS/MS).
Alternative 1: Full Scan (MS1) Analysis
This method involves acquiring mass spectra of the peptide ions as they elute from the liquid chromatography column without fragmentation. It is an excellent first-pass technique to confirm if the modification has occurred.
-
Expertise & Experience: The key is to compare the peptide map of the unmodified (control) protein with the labeled protein.[10][11] Look for the appearance of new peaks corresponding to the original peptides plus the +143.11 Da mass shift. The disappearance or decrease in the intensity of the original cysteine-containing peptide provides further evidence of a successful reaction.
-
Trustworthiness: This method is self-validating when a control sample is run alongside the labeled sample. The presence of both the unmodified and modified peptide peaks can also be used to estimate the efficiency of the labeling reaction by comparing their relative peak areas.
Alternative 2: Tandem Mass Spectrometry (MS/MS) Analysis
In this approach, a specific peptide ion (precursor ion) from the MS1 scan is selected, isolated, and fragmented to produce a series of product ions.[8][12] The resulting fragmentation pattern provides sequence information, allowing for the precise localization of the modification.
-
Expertise & Experience: The fragmentation of a modified peptide will result in a series of b- and y-ions.[12] If the modification is on a specific amino acid, any fragment ion containing that residue will show the corresponding mass shift. For example, if a cysteine residue is modified, all b-ions C-terminal to the cysteine and all y-ions N-terminal to the cysteine will be shifted by +143.11 Da. This provides unambiguous confirmation of the modification site. It is worth noting that the tert-butoxycarbonyl (Boc) group can sometimes be labile and may fragment, leading to a characteristic neutral loss.
-
Trustworthiness: MS/MS provides the highest level of confidence for confirming covalent modification. The fragmentation data acts as an internal control, as the unmodified portions of the peptide will produce the expected fragment ions, while only the modified portion will show the mass shift.
Data Presentation: Comparison of MS Methodologies
| Feature | Full Scan (MS1) Analysis | Tandem MS (MS/MS) Analysis |
| Primary Goal | Confirm if modification occurred; Estimate efficiency | Pinpoint the exact site of modification |
| Data Complexity | Low to moderate | High |
| Confidence in Site ID | None | Very High |
| Pros | - Fast and simple data acquisition- Good for overall reaction monitoring | - Unambiguous site localization- Provides definitive structural evidence |
| Cons | - Does not identify which residue is modified- Ambiguous for proteins with multiple cysteines | - More complex instrument setup- Data analysis is more intensive |
| Best For | Initial screening, reaction optimization | Definitive confirmation, characterization of specific adducts |
Detailed Experimental Protocols
These protocols provide a robust starting point for the analysis. Optimization may be required based on the specific protein and instrumentation.
Protocol 1: Covalent Labeling of a Target Protein
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is free of primary amines (like Tris) if not targeting lysines, and free of thiols (like DTT).
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the linker to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to consume excess linker.
-
Buffer Exchange: Remove excess linker and reaction byproducts by buffer exchange into a mass spectrometry-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) using a desalting column.
Protocol 2: In-Solution Tryptic Digestion
-
Denaturation: To the labeled protein solution (in 50 mM Ammonium Bicarbonate), add Urea to a final concentration of 8 M.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Alkylation (of remaining cysteines): Add Iodoacetamide (IAM) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes. Note: This step alkylates any cysteines that were NOT modified by the linker.
-
Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2 M.
-
Digestion: Add Trypsin (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubation: Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: Peptide Desalting with Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% acetonitrile, followed by 1 mL of 0.1% formic acid in water.[2]
-
Sample Loading: Load the acidified peptide digest onto the C18 cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptides with 500 µL of 50% acetonitrile, 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 2% acetonitrile, 0.1% formic acid for LC-MS analysis.
Protocol 4: LC-MS/MS Data Acquisition
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~5% to 40% Mobile Phase B over 30-60 minutes.
-
Mass Spectrometer: An electrospray ionization (ESI) high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Settings:
-
Scan Range (m/z): 350-1800
-
Resolution: >60,000
-
-
MS/MS Settings (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Resolution: >15,000
-
Data Analysis and Interpretation
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Mascot, Sequest) to match the acquired MS/MS spectra against a protein sequence database.
-
Variable Modification: Crucially, include the calculated mass shift (+143.11 Da) as a variable modification on cysteine residues in the search parameters.
-
Validation: Manually inspect the MS/MS spectra of identified modified peptides. Confirm that the b- and y-ion series correctly reflects the peptide sequence and that the mass shift is localized to the expected cysteine residue. Look for a clear and logical series of fragment ions that support the identification.
By judiciously applying the appropriate LC-MS methodology and following these robust protocols, researchers can achieve high-confidence validation of protein modification by this compound, ensuring the integrity and accuracy of their scientific findings.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Collection - Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 6. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. sciex.com [sciex.com]
- 9. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to NMR Spectroscopic Characterization of Products Derived from Tert-butyl (2-iodoethyl)carbamate
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount for the successful progression of a research program. Tert-butyl (2-iodoethyl)carbamate has emerged as a valuable building block for the introduction of a protected aminoethyl moiety onto a variety of nucleophiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the successful incorporation of this fragment and for elucidating the structure of the resulting products.
This guide provides an in-depth comparison of the NMR spectroscopic signatures of compounds synthesized using this compound with those derived from a common alternative, tert-butyl acrylate. By understanding the nuances in the resulting NMR spectra, researchers can confidently identify their target molecules, assess purity, and gain deeper insights into the chemical transformations they are performing. This guide is designed to be a practical resource, blending theoretical principles with experimental data to enhance your analytical capabilities.
The Diagnostic Power of the N-Boc Group in NMR Spectroscopy
The tert-butyloxycarbonyl (Boc) protecting group offers a distinct and invaluable set of signals in both ¹H and ¹³C NMR spectroscopy. The most prominent feature in the ¹H NMR spectrum is a sharp singlet, integrating to nine protons, typically appearing in the upfield region between δ 1.4-1.5 ppm.[1] This signal, arising from the magnetically equivalent methyl groups of the tert-butyl moiety, is often in a region of the spectrum with minimal overlap, making it a reliable indicator of the presence of the Boc group. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group give rise to characteristic signals around δ 80 ppm and δ 28 ppm, respectively. The carbamate carbonyl carbon is also readily identifiable, typically resonating around δ 155-156 ppm.
Characterizing Products of Nucleophilic Substitution on this compound
This compound is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. The key to successful characterization by NMR is to observe the disappearance of the signals corresponding to the starting material and the appearance of new signals consistent with the product structure.
A critical diagnostic feature in the ¹H NMR spectrum of this compound is the methylene group adjacent to the iodine atom (-CH₂-I), which typically appears as a triplet around δ 3.2-3.4 ppm. The adjacent methylene group (-NH-CH₂-) resonates as a quartet around δ 3.4-3.6 ppm. Upon successful substitution, the chemical shift of the methylene group formerly attached to the iodine will shift significantly upfield, reflecting the change in the electronic environment.
Comparative Analysis of NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its reaction products with representative sulfur, nitrogen, and azide nucleophiles.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~3.3 (t, 2H, -CH₂-I), ~3.5 (q, 2H, -NH-CH₂-), 1.45 (s, 9H, -C(CH₃)₃) | ~155.9 (-C=O), ~79.5 (-C(CH₃)₃), ~44.5 (-NH-CH₂-), ~28.4 (-C(CH₃)₃), ~5.0 (-CH₂-I) |
| Product with Thiophenol | ~3.1 (t, 2H, -CH₂-SPh), ~3.4 (q, 2H, -NH-CH₂-), 7.2-7.4 (m, 5H, Ar-H), 1.44 (s, 9H, -C(CH₃)₃) | ~155.8 (-C=O), ~136.0 (Ar-C), ~129.0 (Ar-CH), ~126.5 (Ar-CH), ~79.2 (-C(CH₃)₃), ~41.0 (-NH-CH₂-), ~35.0 (-CH₂-SPh), ~28.4 (-C(CH₃)₃) |
| Product with Benzylamine | ~2.7 (t, 2H, -CH₂-NHBn), ~3.2 (q, 2H, -NH-CH₂-), 3.7 (s, 2H, -CH₂-Ph), 7.2-7.4 (m, 5H, Ar-H), 1.45 (s, 9H, -C(CH₃)₃) | ~156.0 (-C=O), ~139.0 (Ar-C), ~128.5 (Ar-CH), ~127.2 (Ar-CH), ~79.1 (-C(CH₃)₃), ~53.5 (-CH₂-Ph), ~49.0 (-CH₂-NHBn), ~40.5 (-NH-CH₂-), ~28.4 (-C(CH₃)₃) |
| Product with Sodium Azide | ~3.4 (t, 2H, -CH₂-N₃), ~3.5 (t, 2H, -NH-CH₂-), 1.46 (s, 9H, -C(CH₃)₃) | ~155.9 (-C=O), ~79.8 (-C(CH₃)₃), ~50.5 (-CH₂-N₃), ~40.0 (-NH-CH₂-), ~28.4 (-C(CH₃)₃) |
Alternative Approach: Michael Addition to Tert-butyl Acrylate
An alternative strategy for synthesizing N-Boc protected β-aminoethyl derivatives is the aza-Michael addition of a nucleophile to tert-butyl acrylate. This approach is particularly effective for amine nucleophiles. The NMR spectra of the products from this reaction will be very similar to those obtained from this compound; however, the reaction mechanism and potential side products differ.
The key starting material, tert-butyl acrylate, displays characteristic vinyl proton signals in the ¹H NMR spectrum, typically between δ 5.8 and 6.4 ppm. The disappearance of these signals is a clear indication of a successful Michael addition.
Comparative NMR Data: Sₙ2 vs. Michael Addition
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Product from Benzylamine + this compound | ~2.7 (t, 2H, -CH₂-NHBn), ~3.2 (q, 2H, -NH-CH₂-), 3.7 (s, 2H, -CH₂-Ph), 7.2-7.4 (m, 5H, Ar-H), 1.45 (s, 9H, -C(CH₃)₃) | ~156.0 (-C=O), ~139.0 (Ar-C), ~128.5 (Ar-CH), ~127.2 (Ar-CH), ~79.1 (-C(CH₃)₃), ~53.5 (-CH₂-Ph), ~49.0 (-CH₂-NHBn), ~40.5 (-NH-CH₂-), ~28.4 (-C(CH₃)₃) |
| Product from Benzylamine + Tert-butyl acrylate | ~2.6 (t, 2H, -CH₂-CO₂tBu), ~2.9 (t, 2H, -NH-CH₂-), 3.7 (s, 2H, -CH₂-Ph), 7.2-7.4 (m, 5H, Ar-H), 1.44 (s, 9H, -C(CH₃)₃) | ~172.0 (-CO₂tBu), ~139.5 (Ar-C), ~128.4 (Ar-CH), ~127.1 (Ar-CH), ~80.5 (-C(CH₃)₃), ~53.8 (-CH₂-Ph), ~47.0 (-NH-CH₂-), ~34.5 (-CH₂-CO₂tBu), ~28.1 (-C(CH₃)₃) |
The most significant difference in the NMR spectra is the presence of the ester carbonyl in the Michael addition product, which resonates further downfield in the ¹³C NMR spectrum (around δ 172 ppm) compared to the carbamate carbonyl (around δ 156 ppm). Additionally, the methylene group adjacent to the ester in the Michael addition product will show a different chemical shift compared to the methylene group adjacent to the nucleophile in the Sₙ2 product.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer for analysis.
Synthesis of Tert-butyl (2-(benzylamino)ethyl)carbamate from this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add benzylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Tert-butyl 3-(benzylamino)propanoate from Tert-butyl acrylate
-
To a solution of benzylamine (1.0 eq) in a suitable solvent such as methanol, add tert-butyl acrylate (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to N-Boc aminoethyl derivatives.
Conclusion
NMR spectroscopy provides a powerful and definitive tool for the characterization of products derived from this compound. By carefully analyzing the chemical shifts and coupling patterns, particularly of the methylene protons adjacent to the newly formed bond, researchers can unambiguously confirm the success of their synthetic transformations. When comparing with alternative synthetic strategies, such as the Michael addition to tert-butyl acrylate, subtle but significant differences in the NMR spectra, especially in the ¹³C chemical shifts of the carbonyl groups, allow for clear differentiation between the resulting products. This guide provides a foundational framework for leveraging NMR spectroscopy to its fullest potential in the characterization of these important synthetic intermediates.
References
A Senior Application Scientist's Guide to the Validation of PROTACs Synthesized from Alkyl-Based Linkers
Objective Comparison and Supporting Experimental Data for PROTACs Derived from Reagents such as Tert-butyl (2-iodoethyl)carbamate
Introduction: The Linker's Critical Role in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] These heterobifunctional molecules operate by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[1][4][5] A PROTAC's architecture consists of three parts: a ligand for the POI, a ligand for the E3 ligase, and a connecting linker.[1][4][6]
The linker is far more than a simple spacer. Its length, rigidity, and chemical properties profoundly impact the PROTAC's cell permeability, solubility, and, most critically, the stability and geometry of the ternary complex.[2][7] This guide focuses on the validation assays for PROTACs synthesized using precursors like this compound, which typically yield shorter, more hydrophobic alkyl-based linkers. We will objectively compare the necessary validation assays and provide a framework for interpreting the data, contrasting it with what might be observed for PROTACs with alternative linker chemistries, such as longer, more flexible polyethylene glycol (PEG) linkers.
The Validation Cascade: A Step-by-Step Approach to PROTAC Characterization
The validation of a PROTAC is a multi-step process that logically follows its mechanism of action. Each stage requires specific assays to confirm the molecule is performing as intended, from initial binding events to the ultimate cellular consequence.[2][8] This systematic evaluation is crucial for establishing a robust structure-activity relationship (SAR) and identifying viable clinical candidates.[9][10]
Caption: The experimental workflow for validating a PROTAC's degradation activity.
Part 1: Foundational Biophysics — Binding and Ternary Complex Formation
Before assessing degradation, it is essential to confirm that the PROTAC can physically bridge the POI and the E3 ligase.[11] The stability and cooperativity of this ternary complex are often predictive of a PROTAC's degradation efficiency.[]
Binary Binding Affinity
First, the affinity of the PROTAC for its two targets (the POI and the E3 ligase) must be measured independently. This is a critical first step, as poor binding to either protein will preclude the formation of the ternary complex.
-
Common Techniques : Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are gold-standard methods for quantifying binary binding kinetics (kon, koff) and affinity (KD).[13][][15]
Ternary Complex Formation and Cooperativity
The formation of the ternary complex is the cornerstone of PROTAC activity.[16] Assays in this category not only confirm the complex forms but also measure its stability and the cooperativity (α) of the binding events. Positive cooperativity (α > 1), where the binding of the first protein increases affinity for the second, is a highly desirable trait.
-
Causality : A PROTAC with strong binary binding does not guarantee efficient ternary complex formation. The linker's properties are paramount here. A short, rigid alkyl linker may impose geometric constraints that prevent an optimal, stable interaction between the POI and E3 ligase, potentially leading to low cooperativity (α ≈ 1) or even negative cooperativity (α < 1). In contrast, a more flexible linker might more readily allow the proteins to adopt a productive orientation.
Table 1: Comparison of Key Biophysical Techniques for Ternary Complex Analysis
| Assay Technology | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) [][13] | Immobilize one protein, flow PROTAC and second protein over the surface. | KD, kon, koff, Cooperativity (α) | Real-time, label-free, provides full kinetic profile. | Requires protein immobilization which can affect activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) [13] | Measures heat changes upon binding. | KD, ΔH, ΔS, Stoichiometry | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein; lower throughput. |
| TR-FRET [17][18] | Proximity-based energy transfer between donor/acceptor fluorophores on POI and E3. | EC50 for complex formation | Homogeneous, high-throughput, sensitive. | Requires labeled proteins; potential for compound interference. |
| AlphaLISA/AlphaScreen [19] | Proximity-based generation of a chemiluminescent signal. | EC50 for complex formation | Homogeneous, high-throughput, highly sensitive. | Requires tagged proteins; sensitive to light and singlet oxygen quenchers. |
Experimental Protocol: Ternary Complex Analysis by SPR
This protocol outlines a method to determine the kinetics and cooperativity of a ternary complex.
-
Immobilization : Covalently immobilize a high-purity E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a maximal response of ~100 RU.
-
Binary Binding (PROTAC to E3) : Inject a series of concentrations of the PROTAC (e.g., 1 nM to 1 µM) over the E3 surface to determine the binary KD.
-
Binary Binding (PROTAC to POI) : In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.
-
Ternary Complex Formation :
-
Prepare a series of solutions containing a constant, saturating concentration of the POI (e.g., 10x KD of POI-PROTAC interaction) and a range of PROTAC concentrations.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The observed binding affinity will be for the formation of the ternary complex.
-
-
Data Analysis : Fit the sensorgrams to a 1:1 binding model to obtain kinetic parameters. Calculate cooperativity (α) by comparing the binary and ternary binding affinities.
Part 2: In-Cell Validation — Proving the Mechanism
Once ternary complex formation is confirmed, the investigation must move into a cellular environment to verify that this proximity leads to the intended biological cascade.[3][16]
Caption: The PROTAC-mediated protein degradation pathway.
Target Ubiquitination
The direct consequence of ternary complex formation is the E3 ligase-mediated transfer of ubiquitin to the POI.[20][21] Observing an increase in poly-ubiquitinated POI is a critical mechanistic validation step.
-
Causality : Failure to detect ubiquitination despite strong ternary complex formation can indicate a geometrically non-productive complex. The linker derived from this compound might hold the POI and E3 ligase together, but in an orientation where the POI's lysine residues are not accessible to the E3's ubiquitin-transferring enzyme (E2). This assay directly probes the functional output of the ternary complex.
Experimental Protocol: In-Cell Target Ubiquitination Assay
-
Cell Treatment : Plate cells and treat with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) for a short time course (e.g., 1-4 hours).
-
Proteasome Inhibition (Crucial Control) : Co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[8] This is essential to prevent the immediate degradation of the ubiquitinated POI, allowing it to accumulate to detectable levels.
-
Cell Lysis : Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP) : Incubate the lysate with an antibody against the POI to specifically pull down the target protein and any modified versions of it.
-
Western Blot Analysis : Elute the captured proteins from the beads, separate them by SDS-PAGE, and blot with an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC + MG132 lane indicates poly-ubiquitination of the POI.
Target Degradation: The Primary Endpoint
The ultimate goal of a PROTAC is to reduce the total cellular level of the POI.[6] Western blotting is the most common and direct method to quantify this degradation.[1][4]
-
Key Parameters :
-
The "Hook Effect" : Often, plotting degradation against PROTAC concentration yields a "hook" or bell-shaped curve, where degradation is less efficient at very high concentrations.[13] This is typically caused by the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot form a ternary complex, effectively sequestering the components. The linker chemistry can influence the severity of the hook effect.
Table 2: Hypothetical Degradation Data — Alkyl vs. PEG Linker
| PROTAC Construct | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect | Plausible Rationale |
| PROTAC-Alkyl | Short, hydrophobic alkyl chain | 85 | 75% | Pronounced | The rigid linker may lead to strained, less stable ternary complexes, requiring higher concentrations and being more susceptible to disruption by binary complex formation. Poor solubility could also limit efficacy. |
| PROTAC-PEG | Flexible, hydrophilic PEG4 chain | 15 | >95% | Minimal | The flexible linker allows for optimal protein-protein orientation, forming a more stable and productive ternary complex. Improved solubility enhances cellular availability.[2] |
Experimental Protocol: Western Blot for DC50/Dmax Determination
-
Cell Plating & Treatment : Plate cells at a consistent density and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 10-point, 3-fold dilution from 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[23]
-
Lysis & Protein Quantification : Lyse the cells and determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer : Load equal amounts of total protein for each sample onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Crucial Control : Re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.[9]
-
-
Detection & Analysis :
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.[9]
-
Quantify the band intensity for the POI and the loading control using software like ImageJ.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percent degradation versus log[PROTAC concentration] and fit with a non-linear regression curve to determine DC50 and Dmax values.[24]
-
High-Throughput and Live-Cell Degradation Assays
While Western blotting is definitive, it is low-throughput. For screening large numbers of compounds, faster methods are needed. Live-cell assays also provide invaluable kinetic data.[15]
-
NanoBRET™/HiBiT Assays : These luminescence-based technologies allow for real-time measurement of protein levels in living cells.[25][26][27] A NanoLuc® luciferase fragment (HiBiT) is knocked into the endogenous gene for the POI using CRISPR/Cas9. In the presence of the complementing LgBiT fragment, a bright luminescent signal is produced, which is directly proportional to the POI level. This allows for the kinetic monitoring of degradation and recovery.[27]
-
In-Cell Western (ICW) : This is a higher-throughput, plate-based immunofluorescence method that quantifies protein levels directly in fixed cells in 96- or 384-well plates, bridging the gap between Western blotting and live-cell assays.[28]
Conclusion: An Integrated, Self-Validating Approach
Validating a PROTAC, particularly one derived from a specific chemical scaffold like this compound, requires a multi-assay approach that builds a cohesive and self-validating story. Each step in the validation cascade provides crucial information that informs the next. A failure at any stage—be it poor ternary complex formation, a lack of ubiquitination, or minimal degradation—provides diagnostic insight into the molecule's shortcomings, often pointing directly to the linker's properties.
By systematically employing biophysical, biochemical, and cellular assays with the appropriate controls, researchers can move beyond simple degradation measurements. This comprehensive approach allows for a deep mechanistic understanding, enabling the rational design of more potent and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagent solutions for targeted protein degradation | Revvity [revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. lifesensors.com [lifesensors.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. research.chalmers.se [research.chalmers.se]
- 25. Protein Degradation and PROTACs [promega.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. promega.com [promega.com]
- 28. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Alkyl Iodide Linkers in PROTAC Synthesis
Introduction: The Linker as a Linchpin in PROTAC Design
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While much attention is rightfully given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]
Alkyl chains are a common and synthetically tractable motif used in PROTAC linkers.[1][4] The installation of these linkers often involves the reaction of an amine-containing warhead or E3 ligase ligand with a bifunctional alkyl halide, typically an alkyl iodide due to its superior reactivity. This guide provides an in-depth comparison of the reactivity of different alkyl iodide linkers, specifically primary versus secondary, in the context of PROTAC synthesis. We will delve into the mechanistic underpinnings of this reactivity difference, provide supporting experimental data, and offer a detailed protocol for researchers to quantify these differences in their own laboratories.
The Underlying Chemistry: A Tale of Two Mechanisms
The synthesis of PROTACs utilizing alkyl iodide linkers predominantly proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this concerted mechanism, the nucleophile (typically an amine on the POI or E3 ligase ligand) attacks the electrophilic carbon of the alkyl iodide at the same time as the iodide leaving group departs.[5][6] The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the alkyl halide.[5][6]
The structure of the alkyl halide plays a pivotal role in the rate of an SN2 reaction. The generally accepted order of reactivity for alkyl halides in SN2 reactions is:
Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [5]
This trend is almost entirely governed by steric hindrance .[5] The SN2 reaction requires a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. Bulky substituents around the reaction center impede this approach, slowing down the reaction.
Quantitative Comparison: The Impact of Steric Hindrance on Reactivity
While the qualitative trend of primary alkyl halides being more reactive than secondary ones is well-established, quantitative data underscores the magnitude of this difference. In the context of PROTAC synthesis, this translates to faster reaction times, potentially higher yields, and milder reaction conditions when employing primary alkyl iodide linkers.
| Linker Type | Relative Reaction Rate (Qualitative) | Expected Yield | Reaction Time | Rationale |
| Primary Alkyl Iodide | Fast | High | Shorter | Minimal steric hindrance allows for easy backside attack by the amine nucleophile.[5] |
| Secondary Alkyl Iodide | Slow | Moderate to Low | Longer | Increased steric bulk around the electrophilic carbon impedes the approach of the nucleophile, slowing the reaction rate.[5][7] |
This table provides a generalized comparison. Actual results will vary depending on the specific substrates, nucleophiles, and reaction conditions.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empower researchers to quantitatively assess the reactivity of different alkyl iodide linkers in their specific systems, we provide a detailed protocol for a comparative kinetic study using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative reaction rates of a primary and a secondary alkyl iodide linker with an amine-containing molecule (representative of a POI or E3 ligase ligand).
Materials:
-
Amine-containing starting material (e.g., a commercially available fragment of an E3 ligase ligand with a free amine).
-
Primary alkyl iodide linker (e.g., 1-iodo-4-bromobutane).
-
Secondary alkyl iodide linker (e.g., 2-iodo-4-bromobutane).
-
Anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
HPLC system with a UV detector and a suitable C18 column.
-
Internal standard (a stable, non-reactive compound that does not co-elute with reactants or products).
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the amine starting material, the alkylated product, and the internal standard.
-
Reaction Setup: In two separate reaction vessels, dissolve the amine starting material and the internal standard in the anhydrous solvent. Add the non-nucleophilic base.
-
Initiation and Sampling: At time zero, add the primary alkyl iodide to one vessel and the secondary alkyl iodide to the other. Stir the reactions at a constant temperature. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it in a suitable solvent mixture (e.g., the initial mobile phase for HPLC).
-
HPLC Analysis: Analyze the quenched aliquots by HPLC.
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining amine starting material relative to the internal standard.
-
Plot the concentration of the amine starting material versus time for both reactions.
-
Determine the initial rate of each reaction from the initial slope of the concentration-time curve.
-
Assuming pseudo-first-order kinetics (if the alkyl iodide is in large excess), a plot of ln([Amine]) versus time will yield a straight line with a slope equal to -kobs. The relative reactivity can be determined by comparing the observed rate constants (kobs).
-
Practical Implications and Recommendations for PROTAC Synthesis
The choice between a primary and a secondary alkyl iodide linker has significant practical consequences for PROTAC synthesis:
-
Reaction Efficiency: For the initial linker conjugation step, primary alkyl iodides will generally provide higher yields in shorter reaction times. This is particularly important when working with complex and precious starting materials.
-
Reaction Conditions: The higher reactivity of primary alkyl iodides may allow for the use of milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.
-
Purification: Cleaner reactions resulting from the use of more reactive linkers can simplify the purification of the desired PROTAC intermediate.
-
Scaffold Design: When designing a PROTAC scaffold, placing the nucleophilic amine in a sterically unhindered position will facilitate the subsequent alkylation step.
Recommendation: Whenever the synthetic strategy allows, prioritize the use of primary alkyl iodide linkers for the construction of PROTACs . If the use of a secondary alkyl iodide is unavoidable due to the desired final structure of the PROTAC, be prepared for longer reaction times, potentially lower yields, and the need for more forcing reaction conditions.
Conclusion
The linker is a critical and highly tunable component in PROTAC design.[3] While seemingly a subtle detail, the choice between a primary and a secondary alkyl iodide linker can have a profound impact on the efficiency and success of a PROTAC synthesis campaign. The fundamental principles of SN2 reactivity, governed by steric hindrance, dictate that primary alkyl iodides are significantly more reactive than their secondary counterparts. This theoretical understanding, coupled with a systematic experimental approach to quantify these differences, can empower researchers to make informed decisions in the design and synthesis of the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Evaluating the Efficiency of Tert-butyl (2-iodoethyl)carbamate as a Linker Precursor
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker precursor is a critical decision that dictates the efficiency of synthesis and the ultimate performance of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical comparison of Tert-butyl (2-iodoethyl)carbamate , a widely used linker precursor, against its common alternatives. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions for your specific application.
Introduction: The Role of an Electrophilic Linker Precursor
Bifunctional linkers are the crucial bridge in many modern therapeutics, connecting a targeting moiety to a payload or another functional molecule. A common and robust strategy for their assembly involves the reaction of a nucleophile (such as a thiol on a cysteine residue or a phenolic hydroxyl on a VHL ligand) with an electrophilic linker precursor.
This compound serves as a quintessential example of such a precursor. It possesses two key features:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for a primary amine, allowing for subsequent functionalization after the initial conjugation step.
-
A primary alkyl iodide: This functionality provides a reactive electrophilic center for nucleophilic substitution (SN2) reactions, forming a stable covalent bond.
The efficiency of this linker precursor, however, is not absolute and must be evaluated against alternatives that vary in two key aspects: the nature of the leaving group (e.g., Iodo vs. Bromo vs. Tosyl) and the choice of the amine protecting group (e.g., Boc vs. Fmoc vs. Cbz). This guide will explore these variables to provide a comprehensive evaluation.
The Decisive Factor: Leaving Group Reactivity in SN2 Reactions
The core function of our linker precursor is to react with a nucleophile. This occurs via a bimolecular nucleophilic substitution (SN2) reaction. The rate and efficiency of this reaction are profoundly influenced by the leaving group's ability to depart from the electrophilic carbon.
Theoretical Principles
A good leaving group is a species that is stable on its own (i.e., the conjugate base of a strong acid). For the ethylamine core, we will compare three classes of leaving groups: halides (iodide, bromide) and sulfonates (tosylate).
The general order of reactivity for SN2 reactions is dictated by two main factors:
-
Carbon-Leaving Group (C-X) Bond Strength: A weaker bond is broken more easily, leading to a faster reaction. C-I bonds are the weakest among the halogens.
-
Stability of the Anion (X⁻): A more stable anion is a better leaving group. Iodide (I⁻) is a large, highly polarizable anion that effectively stabilizes the negative charge. Sulfonates, like tosylate (TsO⁻), are exceptionally stable due to the delocalization of the negative charge across multiple oxygen atoms through resonance.
This leads to the generally accepted reactivity trend for SN2 reactions: RI > RBr > RCl and ROTs ≈ RI .[1] Therefore, alkyl iodides are typically the most reactive among the common alkyl halides.[2] Tosylates are also excellent leaving groups, often comparable to or even better than iodides, due to their extreme stability.[1][3]
However, it is critical to note that this order can be influenced by the nature of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory. Soft nucleophiles, such as thiols (R-S⁻), often react faster with electrophiles bearing soft leaving groups like iodide.[4][5]
Visualizing the SN2 Reaction Pathway
Representative Experimental Data
Direct, head-to-head comparative studies of these specific linker precursors under identical conditions are scarce in the literature. However, we can compile representative data from various sources to illustrate the expected efficiency. The following table presents yields for analogous SN2 alkylation reactions.
| Electrophile (Linker Precursor) | Nucleophile | Conditions | Yield | Reference/Note |
| This compound | Aniline Derivative | K₂CO₃, DMF, 80°C | High (Implied) | Analogy from PROTAC synthesis[6] |
| Tert-butyl (2-bromoethyl)carbamate | 2-Nitroimidazole | K₂CO₃, DMF, 80°C, overnight | 81% | Cited protocol[7] |
| Tert-butyl (2-bromoethyl)carbamate | Thiol | K₂CO₃, Anhydrous Solvent, RT | Good (80%) | Flow chemistry protocol[8] |
| Alkyl Tosylate | Phenolic OH | Base, DMF | Moderate (14-41%) | PROTAC synthesis[9] |
Disclaimer: The reaction conditions listed above are not identical and are intended for illustrative purposes only. A direct comparison of yields is only valid when all variables (nucleophile, solvent, temperature, concentration, and reaction time) are kept constant. However, the data supports the general principles: both bromo- and iodo- linkers are effective alkylating agents, with conditions often tailored to the specific substrate. The conversion of a bromo-linker to an iodo-linker in situ using sodium iodide (a Finkelstein reaction) is a common strategy to accelerate sluggish reactions, confirming the higher reactivity of the iodo-linker.
Orthogonal Protection Strategy: Boc vs. Fmoc vs. Cbz
The second key feature of the linker precursor is the protected amine. The choice of protecting group is critical for multi-step syntheses, as it dictates the conditions under which the amine can be revealed for subsequent reactions. This concept is known as orthogonality .
| Protecting Group | Structure | Deprotection Condition | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA) | Robust; stable to bases and nucleophiles; widely used. | Requires harsh acidic conditions which may not be suitable for acid-labile molecules. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF) | Mild deprotection; orthogonal to acid-labile groups. | Fmoc group is large; deprotection can be problematic for some sequences. |
| Cbz (Carboxybenzyl) | -(C=O)O-CH₂-Ph | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to both acid and base-labile groups. | Not suitable for molecules containing other reducible groups (e.g., alkynes, alkenes) or sulfur (catalyst poisoning). |
This compound , with its Boc group, fits into a synthetic strategy where the subsequent steps are tolerant of strong acid. If a molecule contains acid-sensitive functionalities, an Fmoc- or Cbz-protected analogue would be a superior choice.
Experimental Protocols
To provide a framework for a direct, in-house comparison, we present the following detailed experimental protocols for the synthesis of the linker precursors and their subsequent reaction with a model nucleophile, 4-methoxythiophenol.
Synthesis of Linker Precursors
Protocol 1: Synthesis of Tert-butyl (2-bromoethyl)carbamate This protocol is adapted from established methods.[10][11]
-
Suspend 2-bromoethylamine hydrobromide (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary. Expected Yield: >90%.[7]
Protocol 2: Synthesis of this compound (Finkelstein Reaction)
-
Dissolve Tert-butyl (2-bromoethyl)carbamate (1.0 eq) in acetone (approx. 0.3 M).
-
Add sodium iodide (NaI, 1.5 - 2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the formation of a white precipitate (NaBr) and reaction completion by TLC.
-
Cool the mixture to room temperature and filter to remove the NaBr precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Expected Yield: >95%.
Protocol 3: Synthesis of Tert-butyl (2-(tosyloxy)ethyl)carbamate
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 eq) or pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography. Expected Yield: >85%.
Comparative Alkylation Experiment
This standardized protocol allows for a direct comparison of the reactivity of the iodo, bromo, and tosyl linkers.
Standardized Protocol: Alkylation of 4-Methoxythiophenol
-
Set up three identical reaction vessels.
-
In each vessel, dissolve 4-methoxythiophenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).
-
To the first vessel, add This compound (1.1 eq).
-
To the second vessel, add Tert-butyl (2-bromoethyl)carbamate (1.1 eq).
-
To the third vessel, add Tert-butyl (2-(tosyloxy)ethyl)carbamate (1.1 eq).
-
Stir all three reactions at a constant temperature (e.g., 40 °C).
-
Monitor the consumption of the starting thiophenol in each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Once a reaction is complete (or after a set time, e.g., 16 hours), quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Determine the isolated yield for each reaction to directly compare the efficiency of the three linker precursors.
Summary and Recommendations
The efficiency of This compound as a linker precursor is fundamentally rooted in the excellent leaving group ability of iodide in SN2 reactions.
-
Efficiency Comparison: Based on established chemical principles, the expected order of reactivity is Iodo > Tosyl ≈ Bromo . The iodo-linker will generally provide the fastest reaction times and allow for milder conditions (lower temperatures). This is particularly advantageous when dealing with sensitive substrates. While the bromo-linker is often more economical, it may require more forcing conditions or in situ conversion to the iodide to achieve comparable efficiency. The tosylate offers a non-halide alternative with reactivity that is generally comparable to the iodide.
-
Strategic Choice of Protecting Group: The Boc group is robust and suitable for many applications. However, its removal requires strong acid. For syntheses involving acid-sensitive moieties, researchers should strongly consider commercially available or custom-synthesized Fmoc- or Cbz-protected (2-haloethyl)amine analogues to leverage orthogonal deprotection strategies.
-
Recommendation: For maximum reactivity and efficiency in conjugations, especially with soft nucleophiles like thiols, This compound is the superior choice among the halide-based precursors. For applications where cost is a primary driver and longer reaction times are acceptable, the bromo-analogue is a viable alternative. The choice between Boc, Fmoc, and Cbz protecting groups must be made based on the chemical stability of the entire molecular construct, ensuring an orthogonal strategy for multi-step syntheses.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Navigating Complex Syntheses: A Comparative Guide to Orthogonal Protecting Group Strategies Compatible with Tert-butyl (2-iodoethyl)carbamate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic implementation of protecting groups is a critical determinant of success. For researchers utilizing versatile building blocks like tert-butyl (2-iodoethyl)carbamate, a molecule featuring both a Boc-protected amine and a reactive primary alkyl iodide, the selection of a compatible and orthogonal protecting group strategy is paramount. This guide provides an in-depth comparison of suitable orthogonal protecting groups for common functionalities, supported by experimental insights and protocols to empower researchers in the design and execution of complex multi-step syntheses.
The Principle of Orthogonality in Synthesis
The concept of orthogonality in the context of protecting groups refers to the ability to deprotect one functional group in the presence of another, without affecting the latter.[1][2][3] This is achieved by selecting protecting groups that are cleaved under distinct and non-interfering reaction conditions.[4][5] For this compound, the acid-labile nature of the tert-butyloxycarbonyl (Boc) group dictates the selection of orthogonal protecting groups that are stable to acidic conditions but can be removed through alternative mechanisms such as basic treatment, hydrogenolysis, or fluoride-mediated cleavage.[6][7][8]
Core Reactivity of this compound
This compound is a valuable synthetic intermediate due to its bifunctional nature. The Boc-protected amine is stable under a wide array of non-acidic conditions, including basic and nucleophilic environments.[9] Conversely, the primary alkyl iodide is an excellent electrophile, readily participating in nucleophilic substitution (SN2) reactions.[10][11] This inherent reactivity profile must be carefully considered when planning a synthetic route involving this reagent.
Orthogonal Protecting Groups for Amines
When a synthetic intermediate derived from this compound contains an additional primary or secondary amine that requires protection, a strategy orthogonal to the Boc group is essential. The two most common and effective choices are the Fmoc and Cbz groups.
Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it an ideal orthogonal partner for the acid-labile Boc group.[][13][] This orthogonality is a cornerstone of solid-phase peptide synthesis.[2][15]
-
Protection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate.
-
Deprotection: Cleavage is achieved under mild basic conditions, most commonly with a solution of 20% piperidine in DMF.[15]
-
Compatibility: The Fmoc group is stable to the acidic conditions required for Boc deprotection (e.g., TFA, HCl in dioxane).[15] Furthermore, a novel deprotection method for Fmoc using hydrogenolysis under mildly acidic conditions has been reported, which is also compatible with Boc-protected amines.[16]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another widely used amine protecting group that offers excellent orthogonality with the Boc group.[17] Its removal via catalytic hydrogenation provides a neutral and highly selective deprotection method.[7][9][18]
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[19]
-
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[20] This method is exceptionally mild and chemoselective.
-
Compatibility: The Cbz group is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc cleavage, making it a versatile choice in multi-step syntheses.[21][22]
Orthogonal Protecting Groups for Hydroxyl Groups
In syntheses where a hydroxyl group needs to be masked, the choice of protecting group must be compatible with both the Boc-protected amine and the reactive alkyl iodide of the core structure.
Benzyl (Bn) Ethers
Benzyl ethers are a robust and widely used protecting group for alcohols, offering excellent orthogonality with the Boc group.[23]
-
Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride.[24]
-
Deprotection: Similar to the Cbz group, benzyl ethers are most commonly cleaved by catalytic hydrogenation.[20] Alternative methods, such as using strong acids, are generally not compatible with the Boc group.[24]
-
Compatibility: Benzyl ethers are stable to a broad range of acidic and basic conditions, making them compatible with manipulations of both Boc and Fmoc groups.[25] Their stability towards the conditions of SN2 reactions involving the alkyl iodide should be considered on a case-by-case basis, but they are generally unreactive.
Silyl Ethers
Silyl ethers offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom, providing a versatile toolkit for orthogonal protection.[26][27] For compatibility with this compound, sterically hindered silyl ethers are preferred.
-
Protection: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base like imidazole or triethylamine.[28]
-
Deprotection: The key to their orthogonality lies in their cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[28] This deprotection condition is mild and does not affect Boc, Fmoc, or Cbz groups.
-
Compatibility and Stability: The stability of silyl ethers to acidic and basic conditions varies significantly:
-
TMS (Trimethylsilyl): Too labile for most applications requiring orthogonality with Boc.[27]
-
TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl): Offer a good balance of stability. They are generally stable to the basic conditions used for Fmoc deprotection and can withstand mildly acidic conditions.[27][29] Their stability towards stronger acids used for Boc deprotection should be evaluated for the specific substrate.
-
Comparative Summary of Orthogonal Protecting Groups
| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal to Boc Group? |
| Fmoc | Amine | 20% Piperidine in DMF | Yes |
| Cbz | Amine | H₂, Pd/C | Yes |
| Bn | Hydroxyl | H₂, Pd/C | Yes |
| TBDMS/TIPS | Hydroxyl | TBAF | Yes |
Experimental Protocols
Protocol 1: Fmoc Protection of a Primary Amine
-
Dissolve the amine-containing substrate in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Add sodium bicarbonate (2-3 equivalents).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10 mol% of palladium on carbon (10% Pd/C).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: TBDMS Protection of a Primary Alcohol
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole (2.5 equivalents) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: TBDMS Deprotection with TBAF
-
Dissolve the TBDMS-protected substrate in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal protection in the context of a hypothetical molecule containing multiple functional groups, including one derived from this compound.
Caption: Orthogonal deprotection of a multifunctional molecule.
Caption: A synthetic workflow utilizing an orthogonal protecting group strategy.
Conclusion
The judicious selection of an orthogonal protecting group strategy is a critical element in the successful synthesis of complex molecules derived from this compound. By leveraging the distinct deprotection conditions of groups like Fmoc, Cbz, benzyl ethers, and sterically hindered silyl ethers, researchers can selectively unmask and functionalize different parts of a molecule with precision and control. This guide provides a foundation for making informed decisions in the design of synthetic routes, ultimately enabling the efficient construction of novel chemical entities for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. biosynth.com [biosynth.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 15. connectsci.au [connectsci.au]
- 16. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Benzyl Ethers [organic-chemistry.org]
- 25. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Silyl ether - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Comparative Guide to the Kinetic Studies of Alkylation Reactions Using Tert-butyl (2-iodoethyl)carbamate
In the landscape of modern drug discovery and development, the strategic introduction of functional groups into molecular scaffolds is a cornerstone of medicinal chemistry. Among these transformations, N-alkylation, the formation of a carbon-nitrogen bond, is a fundamental reaction for synthesizing a vast array of biologically active compounds.[1] The choice of the alkylating agent is paramount, directly influencing reaction kinetics, selectivity, and overall yield. This guide provides an in-depth comparative analysis of Tert-butyl (2-iodoethyl)carbamate, a versatile reagent for introducing a protected two-carbon aminoethyl moiety, against other common alkylating agents. We will delve into the causality behind experimental choices, present detailed protocols for kinetic analysis, and offer data-driven insights to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the Boc-Protected Aminoethyl Moiety
The 2-aminoethyl functionality is a prevalent structural motif in numerous pharmaceuticals, contributing to crucial pharmacokinetic and pharmacodynamic properties. The tert-butoxycarbonyl (Boc) protecting group offers a robust shield for the amine, stable under a wide range of reaction conditions, yet readily removable under mild acidic conditions.[2][3][4] This orthogonality makes this compound an attractive choice for multi-step syntheses where precise control over reactivity is essential.
Understanding the Reaction: N-Alkylation via S N 2 Mechanism
The alkylation of an amine with an alkyl halide, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (S N 2) mechanism.[5] In this concerted process, the nucleophilic amine attacks the electrophilic carbon atom bearing the leaving group (in this case, iodide), leading to the formation of a new C-N bond and the displacement of the leaving group. The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the nature of the leaving group, steric hindrance, the solvent, and the temperature.[5][6]
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a clear and objective comparison, we will evaluate the performance of this compound against two commonly used alternatives for introducing a two-carbon spacer:
-
2-Bromoethylamine hydrobromide: A frequently used, cost-effective reagent, though it requires a base to neutralize the hydrobromide salt and liberate the free amine for alkylation.
-
Ethyl bromoacetate: An alternative for introducing an ethoxycarbonylmethyl group, which can be subsequently hydrolyzed and decarboxylated to achieve a similar outcome, albeit through a more complex synthetic route.
The following table summarizes hypothetical, yet representative, kinetic data for the alkylation of a model primary amine, benzylamine, with these three reagents under standardized conditions.
| Alkylating Agent | Relative Initial Rate (M/s) | Time to >95% Conversion (hours) | Major Side Products |
| This compound | 1.00 | 4 | Dialkylation (<5%) |
| 2-Bromoethylamine hydrobromide | 0.65 | 8 | Dialkylation (~10-15%), Over-alkylation |
| Ethyl bromoacetate | 0.85 | 6 | Amide formation (<5%) |
Key Insights from the Data:
-
Superior Reactivity of the Iodide: The significantly faster reaction rate observed with this compound can be attributed to the excellent leaving group ability of iodide compared to bromide.[7] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.
-
Challenges with 2-Bromoethylamine: The slower rate and increased propensity for side reactions with 2-bromoethylamine hydrobromide highlight a common challenge in amine alkylation.[8] The product of the initial alkylation is often more nucleophilic than the starting amine, leading to undesired dialkylation.[8]
-
Indirect Route with Ethyl Bromoacetate: While reasonably reactive, the use of ethyl bromoacetate necessitates additional synthetic steps to arrive at the desired aminoethyl functionality, potentially impacting overall yield and process efficiency.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is crucial for understanding and optimizing any chemical reaction. Here, we provide a detailed, step-by-step methodology for monitoring the progress of the N-alkylation reaction using High-Performance Liquid Chromatography (HPLC), a robust and widely accessible analytical technique.[9][10][11][12]
General Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study of an N-alkylation reaction.
Caption: General workflow for kinetic analysis of N-alkylation reactions.
Detailed HPLC Monitoring Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC system or equivalent, equipped with a quaternary pump, vialsampler, multicolumn thermostat, and a variable wavelength detector.[12]
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm.[12]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. The specific gradient will need to be optimized to achieve good separation of reactants, products, and any side products.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: Determined by the UV absorbance of the reactants and products (e.g., 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.[13]
2. Sample Preparation and Derivatization (if necessary):
-
For compounds lacking a strong chromophore, pre-column derivatization may be necessary to enable UV detection.[13] However, for many applications involving aromatic amines, direct detection is feasible.
3. Reaction Setup and Monitoring:
-
In a jacketed reaction vessel maintained at a constant temperature, combine the amine, solvent (e.g., acetonitrile or DMF), and a suitable non-reactive internal standard (e.g., naphthalene).
-
Initiate the reaction by adding the alkylating agent.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) and immediately quench it in a vial containing a diluent (e.g., 1 mL of mobile phase) to stop the reaction.
-
Analyze the quenched samples by HPLC.
4. Data Analysis:
-
Generate a calibration curve for the reactant and product using the internal standard method.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve.
Mechanistic Considerations and Causality
The choice of experimental parameters is not arbitrary; it is guided by a deep understanding of the reaction mechanism and the properties of the molecules involved.
The Role of the Solvent
Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are generally preferred for S N 2 reactions.[6] They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.
The Influence of the Base
For alkylations with amine hydrohalide salts or to scavenge the acid byproduct, a base is required.[6] Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to avoid competition with the substrate amine.[6] Inorganic bases such as potassium carbonate can also be effective, particularly at elevated temperatures.[6]
Temperature Effects
Increasing the reaction temperature generally increases the reaction rate. However, it can also promote side reactions. Therefore, kinetic studies are often performed at various temperatures to determine the activation energy of the reaction and to find an optimal temperature that balances reaction rate and selectivity.
The following diagram illustrates the decision-making process for selecting an appropriate alkylating agent based on key reaction parameters.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Assessing the Impact of the Iodo-Linker on Ternary Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a study in molecular precision. The formation of a stable and productive ternary complex—comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase—is the critical event that dictates the success of a degrader molecule.[1][2][] While the warhead and E3 ligase ligand determine the binding partners, the often-underestimated linker is a master regulator of this trimolecular assembly.[4][5][6]
This guide provides an in-depth technical comparison of linker classes, with a specific focus on assessing the potential impact of incorporating an iodine atom within the linker structure (iodo-linker). We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, empowering you to design and execute self-validating studies to probe the nuanced effects of linker chemistry on ternary complex dynamics.
The Linker: More Than a Mere Spacer
The linker's role is far from passive; it profoundly influences a PROTAC's efficacy by modulating:
-
Physicochemical Properties: The linker's composition dictates the PROTAC's solubility, lipophilicity, and cell permeability, all of which are critical for its bioavailability and cellular activity.[7][8][9]
-
Ternary Complex Stability: The length, rigidity, and chemical nature of the linker control the spatial orientation of the POI and E3 ligase.[10][11] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and a more stable ternary complex.[12]
-
Degradation Efficacy: The geometry of the ternary complex must correctly position lysine residues on the POI surface for efficient ubiquitination by the recruited E2-conjugating enzyme.[2]
The most prevalent linker archetypes are flexible polyethylene glycol (PEG) and alkyl chains.[13][14] PEG linkers enhance hydrophilicity and solubility, while alkyl linkers are more lipophilic and can improve cell permeability.[10] However, the field is evolving beyond these mainstays to explore how subtle chemical modifications can unlock superior degradation performance.
The Iodo-Linker Hypothesis: A New Variable in PROTAC Design
The introduction of an iodine atom into a standard alkyl or PEG linker presents an intriguing, albeit less explored, modification. While direct, comprehensive comparative studies are still emerging, we can formulate a hypothesis based on established chemical principles. An iodo-linker could influence ternary complex formation through several mechanisms:
-
Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. This non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen or a carboxylate side chain) on the surface of the POI or E3 ligase could provide an additional stabilizing force within the ternary complex. This could potentially increase the complex's half-life and improve degradation efficiency.
-
Modulated Physicochemical Properties: Replacing a hydrogen or a hydroxyl group with iodine will increase the linker's lipophilicity and molecular weight. This can alter the PROTAC's overall solubility and permeability profile, which must be empirically tested.
-
Conformational Restriction: The steric bulk of the iodine atom may restrict the conformational flexibility of the linker, reducing the entropic penalty of ternary complex formation and potentially favoring a more productive binding pose.[15]
-
Covalent Potential: Linkers containing an iodoacetamide group can be used to create covalent PROTACs by irreversibly alkylating cysteine residues on the target protein, offering a distinct mechanism of action.[16]
These potential advantages necessitate a rigorous and systematic experimental framework to validate their impact.
A Comparative Framework for Linker Assessment
To objectively assess the impact of an iodo-linker, it must be compared against a well-characterized baseline. The ideal experimental set includes a trio of PROTACs:
-
Iodo-PROTAC: The experimental molecule with an iodo-linker.
-
Alkyl-PROTAC: A control molecule with a simple alkyl linker of the same length and atom count (where a CH2 group replaces the CHI group).
-
PEG-PROTAC: A second control with a PEG linker of similar length to assess the effects of hydrophilicity.
This trio allows for the systematic dissection of the effects of the iodine atom versus general lipophilicity and hydrophilicity.
Experimental Workflow for Assessing Ternary Complex Formation
The following is a comprehensive workflow designed to quantitatively evaluate and compare the performance of the PROTAC trio.
Caption: A comprehensive workflow for evaluating PROTAC efficacy.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the ternary complex, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][17][18]
Objective: To determine and compare the thermodynamic parameters of ternary complex formation for the iodo-, alkyl-, and PEG-PROTACs.
Materials:
-
Purified POI protein
-
Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Iodo-, Alkyl-, and PEG-PROTACs dissolved in matched buffer (e.g., PBS with 2% DMSO)
-
Isothermal Titration Calorimeter
Methodology:
-
Preparation: Dialyze all proteins into the same buffer batch to minimize buffer mismatch artifacts. Prepare PROTAC solutions in the final dialysis buffer.
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10 µM).
-
Load the syringe with the PROTAC solution (e.g., 100 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Binary Titration (PROTAC into POI):
-
Fill the ITC cell with the POI solution (e.g., 10 µM).
-
Load the syringe with the PROTAC solution (e.g., 100 µM).
-
Perform the titration as described above.
-
-
Ternary Titration (POI + PROTAC into E3 Ligase):
-
Prepare a solution of the E3 ligase in the cell (e.g., 10 µM).
-
Load the syringe with a pre-mixed solution of the POI (e.g., 15 µM) and the PROTAC (e.g., 100 µM). The concentration of the POI should be sufficient to ensure near-saturation of the PROTAC.
-
Perform the titration. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to extract Kd, ΔH, and ΔS. The cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other.
Interpreting the Impact of the Iodo-Linker:
-
A lower Kd for the ternary titration compared to the alkyl- and PEG-PROTACs would suggest higher affinity and a more stable complex.
-
A more favorable enthalpic contribution (more negative ΔH) could indicate the formation of specific interactions like halogen bonds.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures binding events in real-time, providing kinetic data (association rate constant, kon; dissociation rate constant, koff) in addition to affinity (KD).[19] The stability of the ternary complex, often dictated by its off-rate, is a critical determinant of degradation efficiency.
Objective: To measure and compare the association and dissociation kinetics of the ternary complexes formed by the PROTAC trio.
Materials:
-
Purified, biotinylated E3 ligase complex
-
Purified POI protein
-
Iodo-, Alkyl-, and PEG-PROTACs
-
SPR instrument and streptavidin-coated sensor chips
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3):
-
Flow a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a 1:1 binding model to determine kon, koff, and KD.
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Monitor association and dissociation. The resulting sensorgrams reflect the binding of the POI-PROTAC binary complex to the E3 ligase.
-
-
Data Analysis: Fit the data to a suitable kinetic model. A slower koff for the iodo-PROTAC compared to the controls would indicate a more stable, longer-lived ternary complex.
Interpreting the Impact of the Iodo-Linker:
-
A slower koff is often correlated with more efficient degradation, as it provides a longer time window for ubiquitination to occur. If the iodo-PROTAC exhibits a significantly slower off-rate, it would be strong evidence of a stabilizing contribution from the iodine atom.
Data Presentation: A Comparative Summary
All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison.
Table 1: Comparative Biophysical Data for Linker Variants
| PROTAC Variant | ITC Ternary Kd (nM) | ITC Cooperativity (α) | SPR Ternary KD (nM) | SPR Ternary koff (s-1) |
| Iodo-PROTAC | Value | Value | Value | Value |
| Alkyl-PROTAC | Value | Value | Value | Value |
| PEG-PROTAC | Value | Value | Value | Value |
Table 2: Comparative Cellular Activity Data
| PROTAC Variant | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10-6 cm/s) |
| Iodo-PROTAC | Value | Value | Value |
| Alkyl-PROTAC | Value | Value | Value |
| PEG-PROTAC | Value | Value | Value |
(Note: DC50 is the half-maximal degradation concentration; Dmax is the maximum percentage of degradation achieved.)
Visualizing the Logic: PROTAC Mechanism of Action
Understanding the sequence of events is crucial for interpreting experimental data.
Caption: The PROTAC-mediated protein degradation pathway.
Conclusion: Towards Rational Linker Design
The linker is a critical, tunable element in PROTAC design that can dramatically influence therapeutic efficacy.[13][20] While alkyl and PEG chains have been the workhorses of the field, exploring novel chemistries is essential for advancing the next generation of protein degraders. The iodo-linker represents a compelling modification that warrants systematic investigation. The potential for stabilizing halogen bonds offers a rational path toward engineering PROTACs with enhanced ternary complex stability and, consequently, improved degradation potency.
The experimental framework outlined in this guide provides a robust, self-validating system for assessing the true impact of the iodo-linker. By combining thermodynamic and kinetic biophysical assays with rigorous cellular characterization, researchers can move beyond trial-and-error and embrace a more rational, data-driven approach to linker optimization. This will undoubtedly accelerate the development of potent and selective therapeutics for a wide range of diseases.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 17. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling Tert-butyl (2-iodoethyl)carbamate
As a Senior Application Scientist, my priority extends beyond the mere application of chemical reagents to fostering an environment of uncompromising safety and procedural excellence. Tert-butyl (2-iodoethyl)carbamate is a valuable reagent in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]; however, its utility is matched by its potential hazards. This guide is crafted to provide you, my fellow researchers, with an in-depth, scientifically-grounded framework for the safe handling, use, and disposal of this compound. Our approach is not to simply list rules, but to build a self-validating system of safety through understanding the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Adversary
GHS Hazard Profile (Inferred): Based on safety data for analogous compounds, this compound is anticipated to be classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3].
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns[4].
-
Serious Eye Damage/Irritation: Causes serious eye damage[2][4].
-
Respiratory Irritation: May cause respiratory irritation[4][5][6][7].
The primary danger lies in its ability to cause harm through all routes of exposure: ingestion, inhalation, and dermal contact. Therefore, our first principle is containment and avoidance of direct contact .
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a critical barrier between you and the chemical. Given the hazards, a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978)[8][9]. | The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during doffing. Nitrile offers good resistance to a range of organic compounds. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face[4][8][10]. |
| Body Protection | A poly-coated, disposable laboratory gown with long sleeves and knitted cuffs[10]. | Provides a fluid-resistant barrier to protect skin and personal clothing from contamination. Cuffs should be tucked under the inner glove[8]. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[9][10]. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is essential for minimizing exposure risk throughout the chemical's lifecycle in the lab.
Pre-Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[4][11].
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested[11]. Prepare a spill kit containing absorbent material, appropriate decontaminating solutions, and waste bags.
-
Inspect Container: Before use, carefully inspect the container for any signs of damage or leaks[11].
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, don the complete PPE ensemble as specified in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds[11].
-
Tare your receiving vessel with the lid on to minimize the time it is open.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solid this compound slowly to the solvent.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
-
Post-Handling:
Emergency and Disposal Protocols
Emergency Procedures: Immediate, Decisive Action
Rapid and correct response to an exposure or spill is critical to mitigating harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[4][5][11]. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][4][11]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4][5][11]. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][11]. |
Chemical Spill Response Workflow
In the event of a spill, a structured response is necessary to ensure safety and prevent the spread of contamination.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical imperative to protect our environment and public health.
-
Solid Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[11].
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[11].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, bench paper, and pipette tips, are considered hazardous waste and must be disposed of accordingly[10][11].
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain [5][11][13].
By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your research. Safety is not an impediment to science; it is its essential foundation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aaronchem.com [aaronchem.com]
- 8. aaha.org [aaha.org]
- 9. gerpac.eu [gerpac.eu]
- 10. halyardhealth.com [halyardhealth.com]
- 11. benchchem.com [benchchem.com]
- 12. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
